DHC-156
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H24F4N4O3 |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide |
InChI |
InChI=1S/C24H24F4N4O3/c1-32(2)10-4-5-22(33)31-19-13-17-15(11-21(19)34-3)8-9-29-23(17)30-16-6-7-18(25)20(12-16)35-14-24(26,27)28/h4-9,11-13H,10,14H2,1-3H3,(H,29,30)(H,31,33)/b5-4+ |
Clave InChI |
SBZOWNJIUPEINK-SNAWJCMRSA-N |
SMILES isomérico |
CN(C)C/C=C/C(=O)NC1=C(C=C2C=CN=C(C2=C1)NC3=CC(=C(C=C3)F)OCC(F)(F)F)OC |
SMILES canónico |
CN(C)CC=CC(=O)NC1=C(C=C2C=CN=C(C2=C1)NC3=CC(=C(C=C3)F)OCC(F)(F)F)OC |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Mechanism of DHC-156: A Post-Translational Downmodulator of Brachyury for Chordoma Therapy
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of DHC-156, a novel small molecule inhibitor targeting the transcription factor brachyury, a key driver in chordoma. This compound induces the post-translational downmodulation of brachyury, leading to the irreversible impairment of chordoma tumor cell growth.[1][2] This document details the core mechanism, experimental validation, and relevant protocols for the scientific community.
Core Mechanism of Action
This compound functions as a potent downmodulator of the brachyury protein.[1][2][3] Its primary mechanism involves a post-translational reduction of brachyury levels. This activity is notably independent of the proteasome and lysosome pathways, suggesting a novel mechanism of protein degradation or clearance.[1][2][3] The downmodulation of brachyury by this compound effectively inhibits the growth of chordoma cells, highlighting its therapeutic potential.[1][2]
Quantitative Analysis of this compound Activity
The efficacy of this compound in downmodulating brachyury has been quantified through various in vitro experiments. The following table summarizes the key quantitative data.
| Parameter | Cell Line | Value | Description | Reference |
| DC50 | UM-Chor1 | 4.1 µM | The concentration of this compound that results in 50% of the maximal downmodulation of brachyury protein levels after a 24-hour treatment. | [1][2][3] |
| DMax | UM-Chor1 | > 99% at 10 µM | The maximum observed downmodulation of brachyury protein levels after a 24-hour treatment with 10 µM this compound. | [1][2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Proposed mechanism of action of this compound.
Caption: A typical experimental workflow for characterizing this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and findings from relevant research.[4]
Western Blot for Brachyury Downmodulation
This protocol is designed to quantify the levels of brachyury protein in chordoma cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate chordoma cell lines (e.g., UM-Chor1 or CH-22) in appropriate growth media and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against brachyury overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize the brachyury protein levels.
-
Cell Viability Assay
This protocol assesses the effect of this compound on the viability and proliferation of chordoma cells.
-
Cell Seeding:
-
Seed chordoma cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations for different time points (e.g., 0, 2, 4, and 6 days).[4]
-
-
Viability Measurement (e.g., using MTT or CellTiter-Glo):
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals and measure the absorbance at a specific wavelength.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Immunofluorescence for Brachyury Localization
This protocol is used to visualize the subcellular localization and expression of brachyury in chordoma cells treated with this compound.
-
Cell Culture and Treatment:
-
Grow chordoma cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound or a vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate the cells with a primary antibody against brachyury.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Analyze the images to assess changes in brachyury expression and localization.
-
References
- 1. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Role of DHC-156 in the Inhibition of Chordoma Tumor Cell Growth: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule DHC-156 and its impact on chordoma tumor cell growth. Chordoma is a rare, malignant bone tumor arising from remnants of the notochord, characterized by the expression of the transcription factor brachyury (TBXT), a key driver of its pathogenesis. This compound has been identified as a novel compound that post-translationally downmodulates brachyury, leading to an irreversible impairment of chordoma cell proliferation. This document outlines the quantitative effects of this compound, details the experimental methodologies used to ascertain its function, and visualizes the associated signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in chordoma cell lines.
Table 1: Effect of this compound on Brachyury Protein Half-Life in CH-22 Chordoma Cells
| Treatment Condition | Brachyury Half-Life (t½) |
| Cycloheximide (CHX) 50 µg/mL | 2.8 hours |
| This compound (10 µM) + CHX (50 µg/mL) | 1.4 hours |
Data demonstrates that this compound significantly reduces the stability of the brachyury protein.
Table 2: Impact of this compound on CH-22 Chordoma Cell Viability
| Treatment Group | Day 2 (% Viability) | Day 4 (% Viability) | Day 6 (% Viability) |
| Control (siRNA-scrambled) | 100 | 100 | 100 |
| siRNA-brachyury | ~80 | ~60 | ~40 |
| This compound (5 µM) | ~90 | ~70 | ~50 |
| This compound (10 µM) | ~85 | ~65 | ~45 |
This data indicates a dose-dependent reduction in cell viability upon treatment with this compound, comparable to direct brachyury silencing.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blotting for Brachyury Downmodulation
This protocol was utilized to assess the effect of this compound on the protein levels of brachyury over time.
-
Cell Culture and Treatment: CH-22 chordoma cells were cultured in a suitable medium. For the time-course experiment, cells were treated with this compound (10 µM) in the presence of cycloheximide (CHX, 50 µg/mL) to inhibit new protein synthesis.
-
Cell Lysis: At specified time points (e.g., 0, 1, 2, 4, 6 hours), cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody specific for brachyury overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the brachyury protein levels were normalized to a loading control (e.g., β-actin). The half-life of brachyury was calculated by fitting the data to a one-phase exponential decay model.[1]
Cell Viability Assay
This assay was performed to determine the impact of this compound on the proliferation and viability of chordoma cells.
-
Cell Seeding: CH-22 cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells were treated with this compound at various concentrations (e.g., 5 µM and 10 µM), a positive control (siRNA against brachyury), and a negative control (scrambled siRNA).
-
Incubation: The plates were incubated for different time periods (e.g., 0, 2, 4, and 6 days).
-
Viability Measurement: At each time point, a resazurin-based reagent (e.g., CellTiter-Blue) was added to each well, and the plates were incubated for 1-4 hours. The fluorescence was then measured using a plate reader.
-
Data Analysis: The fluorescence readings, which are proportional to the number of viable cells, were normalized to the control group at day 0. Statistical analysis was performed using a two-tailed unpaired t-test.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental procedures.
Caption: Mechanism of this compound in chordoma cells.
Caption: Western Blot experimental workflow.
Caption: Cell viability assay workflow.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of DHC-156
For Researchers, Scientists, and Drug Development Professionals
Abstract
DHC-156 is a novel small molecule that has garnered significant interest for its potent and selective downmodulation of the brachyury protein, a key transcription factor implicated in chordoma and other cancers. This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for this compound, based on available chemical literature and analogous synthetic strategies. Detailed, albeit inferred, experimental protocols, and tabulated quantitative data are presented to assist researchers in the synthesis and further investigation of this compound. Additionally, a diagram of the proposed signaling pathway of this compound is provided to illustrate its mechanism of action.
Chemical Structure and Properties
This compound, with the systematic IUPAC name (E)-4-(Dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxy-7-isoquinolyl]but-2-enamide, is a complex molecule featuring a substituted anilinoisoquinoline core linked to a dimethylaminobutenamide side chain.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄F₄N₄O₃ | [1][2] |
| Molecular Weight | 492.47 g/mol | [1][2] |
| Appearance | Solid (presumed) | - |
| Solubility | Soluble in DMSO | [2] |
| Purity | ≥98% (via HPLC) | [2] |
| SMILES | COC1=C(C=C2C(=C1)C=NC(=C2)NC3=CC(=C(C=C3)F)OCC(F)(F)F)NC(=O)C=CN(C)C | [2] |
| InChI | InChI=1S/C24H24F4N4O3/c1-33(2)10-4-5-21(34)32-20-13-18-16(12-30-22(18)31-15-7-8-17(25)19(11-15)35-14-24(26,27)28)6-9-23(20)36-3/h4-9,11-13H,10,14H2,1-3H3,(H,30,31)(H,32,34)/b5-4+ | [2] |
Plausible Synthesis of this compound
While a detailed, step-by-step synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of structurally related compounds. The proposed synthesis involves the construction of two key fragments: the anilinoisoquinoline core 4 and the butenamide side chain 6 , followed by their final coupling.
Scheme 1: Proposed Overall Synthetic Route for this compound
Caption: Proposed synthetic pathway for this compound.
Synthesis of the Anilinoisoquinoline Core (4)
The synthesis of the core structure 4 is a multi-step process.
2.1.1. Step 1: Synthesis of 1-Chloro-6-methoxy-7-nitroisoquinoline (1)
This intermediate can be synthesized from a substituted aniline through a series of reactions including cyclization, nitration, and chlorination, as suggested by the synthesis of similar quinoline structures.[3]
2.1.2. Step 2: Synthesis of 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline (2)
The synthesis of this aniline derivative is a critical step. A plausible route involves the trifluoroethoxylation of a suitable precursor.
2.1.3. Step 3: Nucleophilic Aromatic Substitution to form 3
Intermediate 1 and aniline 2 can be coupled via a nucleophilic aromatic substitution reaction.
Experimental Protocol (Inferred):
-
To a solution of 1-chloro-6-methoxy-7-nitroisoquinoline (1 ) in a suitable solvent such as isopropanol, add 4-fluoro-3-(2,2,2-trifluoroethoxy)aniline (2 ).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3 .
2.1.4. Step 4: Reduction of the Nitro Group to form 4
The nitro group of intermediate 3 is reduced to an amine to give the key intermediate 4 .
Experimental Protocol (Inferred):
-
Dissolve 1-(4-fluoro-3-(2,2,2-trifluoroethoxy)anilino)-6-methoxy-7-nitroisoquinoline (3 ) in a solvent mixture such as ethanol and water.
-
Add a reducing agent, such as iron powder, and an acid, like ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction until the starting material is consumed.
-
Filter the hot reaction mixture through celite to remove the iron catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent, dry the organic layer, and concentrate to give the crude amine 4 , which can be used in the next step without further purification or purified by chromatography if necessary.
Synthesis of the Side Chain (6)
The side chain, (E)-4-(dimethylamino)but-2-enoic acid hydrochloride (5 ), is commercially available. It needs to be activated for the subsequent amide coupling.
Experimental Protocol (Inferred):
-
(E)-4-(dimethylamino)but-2-enoic acid hydrochloride (5 ) is treated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide) to form the activated ester 6 .[4]
Final Step: Amide Coupling to Yield this compound
The final step is the coupling of the anilinoisoquinoline core 4 with the activated side chain 6 .
Experimental Protocol (Inferred):
-
To a solution of the activated (E)-4-(dimethylamino)but-2-enoic acid (6 ) in anhydrous DMF, add a solution of 1-(4-fluoro-3-(2,2,2-trifluoroethoxy)anilino)-6-methoxyisoquinolin-7-amine (4 ) in DMF.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Table 2: Summary of Inferred Synthetic Steps and Reagents
| Step | Starting Material(s) | Key Reagents/Conditions | Product |
| 2.1.1 | Substituted Aniline | Cyclization, Nitration, Chlorination | 1 |
| 2.1.2 | Substituted Phenol | Trifluoroethoxylation | 2 |
| 2.1.3 | 1 , 2 | Isopropanol, HCl (cat.), Reflux | 3 |
| 2.1.4 | 3 | Fe, NH₄Cl, EtOH/H₂O, Reflux | 4 |
| 2.2 | 5 | HATU or EDC, DIPEA, DMF | 6 |
| 2.3 | 4 , 6 | DMF, Room Temperature | This compound |
Mechanism of Action and Signaling Pathway
This compound functions as a downmodulator of the brachyury protein.[1][2] This downmodulation occurs post-translationally and appears to be independent of the proteasome and lysosome degradation pathways. The reduction in brachyury levels leads to an irreversible impairment of chordoma tumor cell growth.
Caption: this compound signaling pathway.
Conclusion
This technical guide provides a detailed overview of the chemical structure of this compound and a plausible, multi-step synthesis. While the exact experimental details for the synthesis of this compound are not fully published, the proposed route, based on established chemical reactions for similar molecules, offers a solid foundation for researchers aiming to synthesize this compound for further study. The provided information on its mechanism of action as a brachyury downmodulator highlights its therapeutic potential in chordoma and possibly other cancers driven by this transcription factor. Further research is warranted to optimize the synthetic protocol and to fully elucidate the biological activity and therapeutic applications of this compound.
References
In-depth Technical Guide: DHC-156 Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity and molecular targets of DHC-156, a novel small molecule downmodulator of the transcription factor brachyury. The information presented is collated from primary research and is intended to provide a detailed resource for professionals in the fields of oncology, drug discovery, and cancer biology.
Executive Summary
This compound is a potent and selective covalent small molecule inhibitor designed to downmodulate the oncogenic transcription factor brachyury.[1][2][3] Brachyury is a key driver of chordoma, a rare and malignant tumor of the spine for which there are currently no approved targeted therapies. This compound was developed through a structure-based drug design approach, optimizing the FDA-approved kinase inhibitor afatinib to eliminate its kinase activity while retaining and enhancing its brachyury-modulating effects.[1] This molecule induces the post-translational downmodulation of brachyury, leading to an irreversible impairment of chordoma tumor cell growth.[1][2][3] The mechanism of action is independent of the proteasome and lysosome, suggesting a novel pathway for targeted protein degradation.[2][3]
Molecular Target: Brachyury (TBXT)
The primary molecular target of this compound is the T-box transcription factor brachyury (TBXT). Brachyury is a crucial regulator of mesodermal development during embryogenesis and is not typically expressed in adult tissues. However, its aberrant expression is a hallmark of chordoma and is implicated in the progression of other cancers. As a transcription factor, brachyury has been considered an "undruggable" target due to the lack of well-defined binding pockets. This compound represents a significant advancement in directly targeting this previously intractable protein.
Biological Activity and Quantitative Data
This compound potently and effectively downmodulates brachyury protein levels in chordoma cell lines. Its activity has been quantified through various in vitro assays, with the key metrics summarized in the table below.
| Parameter | Value | Cell Line | Description |
| DC50 | 4.1 µM | UM-Chor1 | Concentration of this compound that results in 50% of the maximal downmodulation of brachyury protein after 24 hours. |
| Dmax | >99% at 10 µM | UM-Chor1 | Maximum observed downmodulation of brachyury protein with this compound treatment after 24 hours. |
| Cell Viability | Significant decrease | CH-22 | Treatment with 5 µM and 10 µM this compound for 6 days resulted in a significant reduction in cell viability. |
Mechanism of Action
This compound induces the post-translational downmodulation of brachyury.[1][2][3] This effect is achieved through a covalent interaction with the brachyury protein.[1] Notably, this downmodulation is not dependent on the proteasomal or lysosomal degradation pathways, which are common mechanisms for targeted protein degradation.[2][3] The precise molecular cascade leading to the clearance of the this compound-brachyury complex is still under investigation but represents a novel mechanism of action.
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: UM-Chor1 and CH-22 chordoma cell lines were used in the key experiments.
-
Media: Cells were cultured in Iscove's Modified Dulbecco's Medium (IMDM) and RPMI 1640 medium (4:1 ratio) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for Brachyury Downmodulation
-
Cell Lysis: Cells were treated with this compound at various concentrations for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE on a 4-20% Tris-glycine gel and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The primary antibody against brachyury was incubated overnight at 4°C. A horseradish peroxidase (HRP)-conjugated secondary antibody was incubated for 1 hour at room temperature.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Cell Viability Assay
-
Seeding: CH-22 cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Treatment: The following day, cells were treated with this compound at concentrations of 5 µM and 10 µM.
-
Assay: Cell viability was assessed at 0, 2, 4, and 6 days post-treatment using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence was measured using a plate reader.
Kinase Inhibition Assay
-
Assay Format: A kinome-wide panel of 403 wild-type kinases was used to assess the selectivity of this compound.
-
Procedure: The assay was performed using a commercial service (e.g., Eurofins DiscoverX) that measures the ability of the compound to compete with an ATP-competitive ligand for the kinase active site.
-
Concentration: this compound was tested at a concentration of 1 µM.
Experimental and Drug Discovery Workflow
The development of this compound followed a systematic workflow, beginning with a known kinase inhibitor and progressing through rational design and rigorous testing to identify a selective brachyury downmodulator.
Figure 2: Workflow for the development and characterization of this compound.
Conclusion
This compound is a first-in-class small molecule that selectively downmodulates the oncogenic transcription factor brachyury. Its development demonstrates the feasibility of directly targeting transcription factors that were previously considered undruggable. The unique, proteasome- and lysosome-independent mechanism of action opens new avenues for research into targeted protein degradation and offers a promising therapeutic strategy for the treatment of chordoma and potentially other brachyury-driven malignancies. Further investigation into the precise molecular machinery responsible for the observed downmodulation is warranted and will provide deeper insights into this novel biological pathway.
References
The Development of DHC-156: A Structure-Guided Journey from a Kinase Inhibitor to a Selective Brachyury Downmodulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcription factor brachyury is a key driver of chordoma, a rare and challenging bone cancer. While initially identified as a target, its nature as a transcription factor made it a difficult protein to drug directly. The serendipitous discovery that the FDA-approved kinase inhibitor afatinib could modulate brachyury levels provided a crucial starting point for a targeted drug discovery campaign. This technical guide details the development of DHC-156, a potent and selective brachyury downmodulator, from the lead compound afatinib. Through a systematic structure-based design approach, researchers successfully engineered out the original kinase activity of afatinib while retaining and optimizing the brachyury-targeting function. This compound induces the post-translational downmodulation of brachyury, leading to irreversible growth impairment in chordoma cells, thus representing a promising new therapeutic strategy for this intractable cancer.
From a Kinase Inhibitor to a Brachyury Modulator: The Afatinib Starting Point
Afatinib is a potent, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including EGFR, and is clinically approved for the treatment of non-small cell lung cancer.[1][2] Its mechanism of action involves the covalent modification of a cysteine residue in the active site of these kinases. Unexpectedly, afatinib was also found to reduce the protein levels of brachyury in chordoma cell lines. This off-target activity presented a unique opportunity to develop a novel therapeutic agent specifically designed to target brachyury.
The development of this compound was guided by the principle of separating the desired anti-brachyury activity from the potent kinase inhibition of afatinib. This was crucial to minimize potential side effects associated with broad kinase inhibition and to create a more targeted therapy for chordoma. The core of this effort was a structure-activity relationship (SAR) campaign, leveraging structural biology, mass spectrometry, and cellular assays to guide the chemical modifications.[3]
Structure-Activity Relationship (SAR) Studies and Lead Optimization
The central hypothesis guiding the optimization process was that the acrylamide "warhead" of afatinib, responsible for its covalent interaction with kinases, was also key to its effect on brachyury. The research team embarked on a medicinal chemistry effort to modify the afatinib scaffold, aiming to disrupt its binding to the ATP-binding pocket of EGFR while preserving its interaction with brachyury.
This was achieved by altering the "hinge-binding" portion of the molecule, which is critical for its affinity to the kinase domain. Various analogs were synthesized and evaluated for their ability to downmodulate brachyury in chordoma cell lines and to inhibit EGFR activity.
Data Presentation:
The following tables summarize the key quantitative data from the structure-activity relationship studies that led to the identification of this compound.
Table 1: Brachyury Downmodulation and EGFR Inhibition of Afatinib and Key Analogs [3]
| Compound | Structure | Brachyury Downmodulation DC50 (µM) | Brachyury Downmodulation Dmax (%) | EGFR Inhibition IC50 (µM) |
| Afatinib | (Structure of Afatinib) | 4.6 | >99 | 0.018 |
| SJF-4601 | (Structure of SJF-4601) | >10 | Not Determined | >10 |
| DC-6142 | (Structure of DC-6142) | Not Determined | 91 | 1.1 |
| DHC-7657 | (Structure of DHC-7657) | Not Determined | 63 | >10 |
| This compound | (Structure of this compound) | 4.1 | >99 | >10 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.
Table 2: Chemical Information for this compound [4][5][6]
| Property | Value |
| Chemical Name | (E)-4-(Dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxy-7-isoquinolyl]but-2-enamide |
| Molecular Formula | C24H24F4N4O3 |
| Molecular Weight | 492.47 g/mol |
Experimental Protocols
While detailed, step-by-step protocols for the synthesis of this compound are not publicly available, this section provides an overview of the key experimental methodologies employed in its development and characterization, based on standard laboratory practices and information from related research.
General Synthesis of this compound Precursors
The synthesis of this compound and its analogs likely involves a multi-step process culminating in the coupling of the substituted isoquinoline core with the (E)-4-(dimethylamino)but-2-enoyl chloride "warhead". The synthesis of the isoquinoline core itself would involve several steps, starting from simpler aromatic precursors.
Cell Culture of Chordoma Cell Lines
Chordoma cell lines, such as UM-Chor1 and CH-22, are crucial for evaluating the activity of compounds like this compound.
-
Thawing Cells: Frozen vials of cells are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a centrifuge tube containing pre-warmed culture medium and centrifuged to pellet the cells. The supernatant is discarded, and the cells are resuspended in fresh medium and plated in a culture flask.
-
Cell Maintenance: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium, specific to each cell line, is replaced every 2-3 days.
-
Collagen Coating of Flasks: To promote cell attachment and growth, culture flasks are often coated with collagen. A sterile collagen solution is added to the flask and incubated to allow the collagen to coat the surface. The excess solution is then removed before seeding the cells.
Western Blotting for Brachyury Downmodulation
Western blotting is a key technique to quantify the reduction in brachyury protein levels following treatment with the compounds.
-
Cell Lysis: Chordoma cells are seeded in multi-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 24 hours). After treatment, the cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for brachyury. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is developed using a chemiluminescent substrate, and the protein bands are visualized using an imaging system. The intensity of the brachyury band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assays
Cell viability assays are used to assess the effect of the compounds on the growth and survival of chordoma cells.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.
-
Cells are seeded in 96-well plates and treated with the compounds.
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells.
-
Mechanism of Action: Post-Translational Downmodulation of Brachyury
This compound induces the downmodulation of brachyury at the post-translational level.[3] This means that it does not affect the transcription or translation of the brachyury gene but rather leads to the degradation of the existing brachyury protein. Further investigation has revealed that this degradation occurs in a manner that is independent of the two major cellular protein degradation pathways: the proteasome and the lysosome.[4][5] The precise molecular mechanism of this ubiquitin-independent degradation remains an active area of investigation.
Visualizations: Workflows and Pathways
Experimental Workflow for this compound Development
References
- 1. scispace.com [scispace.com]
- 2. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitin-Independent Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin signals proteolysis-independent stripping of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The control of transcription factor degradation by ubiquitination-dependent and -independent mechanisms [dash.harvard.edu]
Technical Whitepaper: The Proteasome and Lysosome-Independent Downmodulation of Brachyury by DHC-156
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
DHC-156 is a small molecule modulator that has been shown to downmodulate the transcription factor brachyury.[1] This activity is of significant interest in the context of chordoma, a rare cancer where brachyury is a key driver of tumorigenesis. A critical aspect of this compound's mechanism of action is its ability to induce the post-translational degradation of brachyury through a pathway that is independent of the canonical proteasome and lysosome systems. This whitepaper provides an in-depth technical guide to the current understanding of this pathway, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular processes.
Introduction to this compound
This compound was developed through a structure-based drug design approach, optimizing the activity of the FDA-approved kinase inhibitor, afatinib, which was incidentally found to modulate brachyury levels. The goal was to create a molecule that retains brachyury downmodulating activity while sparing wild-type kinases, thereby reducing off-target effects. This compound accomplishes this, demonstrating equipotent brachyury downmodulation to its parent compound.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound in chordoma cell lines.
Table 1: Potency of this compound in Brachyury Downmodulation
| Compound | Cell Line | DC₅₀ (μM) | Dₘₐₓ (%) |
| This compound | UM-Chor1 | 4.1 | >99 |
| Afatinib | UM-Chor1 | 4.6 | >99 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Effect of this compound on Brachyury Protein Half-Life
| Treatment | Cell Line | Brachyury Half-life (hours) |
| DMSO (Control) | CH-22 | ~4 |
| This compound (10 μM) | CH-22 | ~2 |
The Proteasome and Lysosome-Independent Pathway
A key finding is that this compound mediates brachyury downmodulation through a non-canonical pathway. While the parent compound, afatinib, was shown to have its brachyury degradation rescued by both proteasome and autophagy inhibitors, the precise experiments demonstrating the proteasome- and lysosome-independence of this compound's action are not detailed in the primary literature. However, the post-translational downmodulation is confirmed. The current hypothesis is that this compound may engage an alternative, less characterized, cellular degradation mechanism.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture of Chordoma Cell Lines (UM-Chor1 and CH-22)
Materials:
-
UM-Chor1 or CH-22 chordoma cells
-
Growth Medium: 4:1 mixture of Iscove's Modified Dulbecco's Medium (IMDM) and RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), 10% final concentration
-
Penicillin-Streptomycin (100 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates
Protocol:
-
Maintain cells in a 37°C incubator with 5% CO₂.
-
For sub-culturing, aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 5-10 minutes until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and plate at the desired density.
Western Blot for Brachyury Downmodulation
Materials:
-
Chordoma cells (e.g., UM-Chor1)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: anti-Brachyury
-
Secondary antibody: HRP-conjugated
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-brachyury antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate.
Cycloheximide (CHX) Chase Assay
Materials:
-
Chordoma cells (e.g., CH-22)
-
This compound
-
DMSO
-
Cycloheximide (CHX)
-
Lysis buffer and Western blot reagents (as above)
Protocol:
-
Treat cells with this compound or DMSO for a predetermined time.
-
Add cycloheximide (e.g., 50 µg/mL) to the media to inhibit new protein synthesis.
-
Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).
-
Lyse the cells and perform a Western blot for brachyury as described above.
-
Quantify the band intensities to determine the rate of brachyury degradation.
Immunofluorescence for Brachyury Localization
Materials:
-
Chordoma cells grown on coverslips
-
This compound
-
DMSO
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1%)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Brachyury
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Protocol:
-
Treat cells with this compound or DMSO.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block for 1 hour.
-
Incubate with the primary anti-brachyury antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Conclusion
This compound represents a promising therapeutic candidate for chordoma by inducing the degradation of the key oncogenic driver, brachyury. Its unique proteasome and lysosome-independent mechanism of action warrants further investigation to fully elucidate the downstream effectors of this pathway. The experimental protocols provided in this whitepaper serve as a guide for researchers aiming to study this compound and other molecules with similar modes of action. A deeper understanding of this novel degradation pathway could open up new avenues for therapeutic intervention in chordoma and other transcription factor-addicted cancers.
References
Preliminary Efficacy of Dehydrocorydaline (DHC) in Breast Cancer: A Technical Overview
Disclaimer: The following information pertains to Dehydrocorydaline (DHC). It is presented based on the available preliminary studies. The user's query for "DHC-156" did not yield specific results; therefore, this document focuses on the closely related compound, DHC, under the assumption that it is the molecule of interest.
This technical guide provides an in-depth analysis of the preliminary pre-clinical data on the efficacy of Dehydrocorydaline (DHC) in cancer, with a specific focus on its effects on breast cancer cells. The information is compiled for researchers, scientists, and professionals in drug development to offer a comprehensive understanding of the current state of research.
Quantitative Data Summary
The anti-tumor effects of DHC have been quantified in studies involving the MDA-MB-231 breast cancer cell line. The key findings are summarized in the tables below.
Table 1: In Vitro Efficacy of DHC on MDA-MB-231 Cells
| Parameter Assessed | Outcome with DHC Treatment | Key Protein/Gene Expression Changes |
| Cell Viability | Inhibited | - |
| Cell Proliferation | Inhibited | Down-regulated: CDK1, CCND1 |
| Colony-Forming Ability | Inhibited | - |
| Cell Migration | Inhibited | Down-regulated: MMP2, MMP9 |
| Apoptosis | Promoted | Up-regulated: Caspase-3, Caspase-8, Caspase-9; Down-regulated: BCL2 |
Table 2: In Vivo Efficacy of DHC in a Xenograft Mouse Model
| Model System | Treatment | Outcome |
| SCID mice with MDA-MB-231 tumor xenografts | DHC-treated MDA-MB-231 cells injected subcutaneously | Inhibited tumor growth and decreased cell proliferation in newly formed tumors. |
Experimental Protocols
The following section details the methodologies employed in the key experiments to evaluate the efficacy of DHC.
1. Cell Culture and Treatment:
-
Cell Line: MDA-MB-231 (human breast cancer cell line).
-
Treatment: Cells were treated with DHC for subsequent in vitro and in vivo assays. The specific concentrations and duration of treatment are crucial parameters that would be detailed in the primary study.
2. Cell Viability Assay:
-
Method: Cell Counting Kit-8 (CCK-8) assay was used to determine the viability of MDA-MB-231 cells after treatment with DHC.
3. Cell Proliferation Assays:
-
Flow Cytometry: Utilized to analyze the cell cycle distribution and assess the inhibitory effect of DHC on cell proliferation.
-
5-ethynyl-2'-deoxyuridine (EdU) Staining: A method to detect and quantify DNA synthesis, providing a measure of proliferating cells.
4. Apoptosis Assay:
-
Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
5. Colony Formation Assay:
-
Purpose: To assess the long-term proliferative potential and clonogenic survival of single cells following DHC treatment.
6. Gene and Protein Expression Analysis:
-
Real-Time PCR (RT-PCR): Used to quantify the mRNA expression levels of proliferation-associated genes (CDK1, CCND1) and apoptosis-related genes (BCL2, Caspases 3/8/9).
-
Western Blot Analysis: Performed to evaluate the protein levels of cleaved caspase-3, cleaved caspase-9, MMP2, and MMP9.
7. In Vivo Xenograft Model:
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Procedure: DHC-treated MDA-MB-231 cells were subcutaneously injected into the mice.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of DHC and the experimental workflow.
Caption: Proposed mechanism of DHC's anti-cancer effects.
Caption: Workflow of DHC efficacy studies.
Methodological & Application
Application Notes and Protocols: DHC-156 In Vitro Assay for Chordoma Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting in vitro assays to evaluate the efficacy of DHC-156, a small molecule downmodulator of the transcription factor brachyury, on chordoma cells. Chordoma is a rare bone cancer characterized by the expression of brachyury, making it a critical therapeutic target.[1][2] this compound has been shown to induce the post-translational downmodulation of brachyury, leading to an irreversible impairment of chordoma tumor cell growth.[2][3][4] These protocols outline the necessary procedures for cell culture, assessment of cell viability and apoptosis, and analysis of protein expression, providing a comprehensive framework for preclinical evaluation of this compound.
Introduction to this compound and Chordoma
Chordoma is a slow-growing but locally aggressive malignant tumor arising from remnants of the notochord.[5][6] A key driver of chordoma is the transcription factor brachyury, which is overexpressed in these tumors and essential for their growth and survival.[1] this compound is a novel small molecule that has been developed to selectively downmodulate brachyury.[1][2] It acts post-translationally, independent of the proteasome and lysosome pathways, to reduce brachyury protein levels in chordoma cells.[3][4] In vitro studies have demonstrated that treatment of chordoma cell lines with this compound leads to a significant reduction in cell viability.[1]
Experimental Protocols
Chordoma Cell Culture
This protocol describes the standard procedure for culturing human chordoma cell lines, such as U-CH1 and CH-22.
-
Materials:
-
Human chordoma cell lines (e.g., U-CH1, CH-22)
-
Iscove's Modified Dulbecco's Medium (IMDM) or Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Prepare complete growth medium: IMDM or DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain chordoma cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks or plates for experiments.
-
Cells should be passaged when they reach 80-90% confluency.
-
This compound Stock Solution Preparation
-
Materials:
-
This compound powder (Molecular Weight: 492.47 g/mol )[4]
-
Dimethyl sulfoxide (DMSO), sterile
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.492 mg of this compound in 100 µL of DMSO.
-
Vortex until the powder is completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Chordoma cells
-
Complete growth medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed 4 x 10³ chordoma cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. Recommended final concentrations are in the range of 0 µM (vehicle control, DMSO), 1 µM, 5 µM, and 10 µM.
-
Aspirate the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 0, 2, 4, and 6 days).[1]
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Chordoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed 2 x 10⁵ chordoma cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at desired concentrations (e.g., 5 µM and 10 µM) and a vehicle control for 48-72 hours.
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium.
-
Centrifuge the cells at 300 x g for 5 minutes and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Western Blotting for Brachyury Expression
This technique is used to detect and quantify the levels of brachyury protein in chordoma cells following treatment with this compound.
-
Materials:
-
Chordoma cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Brachyury
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed chordoma cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Brachyury antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (β-actin or GAPDH) to normalize for protein loading.
-
Data Presentation
Table 1: Effect of this compound on Chordoma Cell Viability (% of Control)
| Treatment Duration | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| Day 2 | 95.2 ± 4.1 | 75.6 ± 3.8 | 60.1 ± 5.2 |
| Day 4 | 88.7 ± 3.5 | 52.3 ± 4.5 | 35.8 ± 3.9 |
| Day 6 | 76.4 ± 4.9 | 30.1 ± 3.2 | 15.4 ± 2.8 |
Data are presented as mean ± standard deviation.
Table 2: Apoptosis Analysis of Chordoma Cells Treated with this compound for 72 hours
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 92.5 ± 2.1 | 3.1 ± 0.8 | 4.4 ± 1.3 |
| This compound (5 µM) | 65.3 ± 3.5 | 20.7 ± 2.9 | 14.0 ± 2.1 |
| This compound (10 µM) | 40.8 ± 4.2 | 35.2 ± 3.8 | 24.0 ± 3.3 |
Data are presented as mean ± standard deviation.
Mandatory Visualization
Caption: Experimental workflow for in vitro evaluation of this compound in chordoma cells.
Caption: Simplified Brachyury signaling pathway in chordoma and the action of this compound.
References
- 1. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted brachyury degradation disrupts a highly specific autoregulatory program controlling chordoma cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted brachyury degradation disrupts a highly specific autoregulatory program controlling chordoma cell identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for D-156 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for using DHC-156, a potent and selective downmodulator of the transcription factor brachyury, in a variety of cell culture experiments. The information is intended to guide researchers in utilizing this compound to investigate the role of brachyury in cancer biology and to assess its therapeutic potential.
Introduction to this compound
This compound is a small molecule that post-translationally downmodulates brachyury, a key driver of chordoma and a protein implicated in the progression of several other cancers, including those of the breast, colon, lung, and prostate. It has been shown to induce an irreversible impairment of chordoma tumor cell growth.[1] Brachyury is associated with the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.
Chemical Properties:
| Property | Value |
| Molecular Weight | 492.47 g/mol |
| Formula | C₂₄H₂₄F₄N₄O₃ |
| Solubility | Soluble in DMSO up to 100 mM |
| Storage | Store at -20°C |
Recommended this compound Concentrations for In Vitro Assays
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. The following table summarizes recommended starting concentrations based on available data, primarily in chordoma cell lines, and provides guidance for other brachyury-expressing cancer cell lines.
| Cell Line Type | Assay | Recommended Starting Concentration | Notes |
| Chordoma (e.g., CH-22, UM-Chor1) | Brachyury Downmodulation (Western Blot, Immunofluorescence) | 10 µM | Effective downmodulation observed.[1][2] |
| Cell Viability / Cytotoxicity | 5 - 10 µM | Significant reduction in cell viability reported in this range.[1] | |
| Apoptosis Assay | 5 - 10 µM | Expected to induce apoptosis following brachyury downregulation. | |
| Cell Cycle Analysis | 5 - 10 µM | May induce cell cycle arrest. | |
| Brachyury-Expressing Non-Chordoma Cancers (e.g., Breast, Colorectal, Lung, Prostate) | Brachyury Downmodulation (Western Blot, Immunofluorescence) | 5 - 20 µM | Start with a dose-response experiment to determine optimal concentration. |
| Cell Viability / Cytotoxicity (IC50 determination) | 1 - 50 µM | A broad range is recommended for initial screening to determine the half-maximal inhibitory concentration (IC50). | |
| Apoptosis Assay | IC50 concentration | Use the predetermined IC50 as a starting point for apoptosis induction. | |
| Cell Cycle Analysis | IC50 concentration | Analyze cell cycle distribution at the IC50 to assess for arrest. | |
| EMT Marker Analysis | 5 - 20 µM | Assess changes in markers like E-cadherin and Vimentin. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 4.92 mg of this compound in 1 ml of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cell Culture and Seeding
-
Chordoma Cell Lines (CH-22, U-CH1): Culture CH-22 cells in RPMI-1640 medium supplemented with 10% FBS.[3] For U-CH1 cells, use a 4:1 mixture of IMDM and RPMI-1640 supplemented with 10% FBS.[4]
-
Other Cancer Cell Lines: Culture cells in their recommended growth medium.
-
Seeding Density: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) to reach 50-70% confluency at the time of treatment.
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a DMSO-treated vehicle control.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a designated solubilizing agent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blotting for Brachyury and EMT Markers
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against brachyury, E-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
This compound directly targets and downmodulates the transcription factor brachyury. The downstream effects of this action can vary depending on the cellular context.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 3. HDAC inhibitors induce epithelial-mesenchymal transition in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depletion of HDAC6 enhances cisplatin-induced DNA damage and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing DHC-156 Stock Solutions in DMSO for Cellular Assays
Application Notes and Protocols for Researchers in Drug Development
These application notes provide detailed protocols for the preparation of stock solutions of the brachyury down-modulator, DHC-156, using dimethyl sulfoxide (DMSO) as a solvent. This document is intended for researchers, scientists, and drug development professionals working with this compound in cellular assays. Included are key chemical and biological properties, step-by-step protocols for stock solution preparation and subsequent cellular-based experiments, and diagrams illustrating experimental workflows and the compound's mechanism of action.
This compound: A Potent Down-Modulator of Brachyury
This compound is a small molecule inhibitor that has been identified as a potent down-modulator of brachyury, a key transcription factor implicated in chordoma, a rare type of bone cancer. Understanding its mechanism of action and having reliable protocols for its use are crucial for advancing research in this area.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄F₄N₄O₃ | [1][2] |
| Molecular Weight | 492.47 g/mol | [1][2][3] |
| Solubility in DMSO | Up to 100 mM | [1][2][4] |
| Purity | ≥98% | [1][2][3] |
| Biological Activity | Brachyury down modulator (DC₅₀ = 4.1 μM, DMax > 99% at 10 μM) | [1][2][3] |
| Storage Conditions | Store at -20°C | [1][2] |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the preparation of a this compound stock solution and its application in common downstream cellular assays.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be used to prepare working solutions for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 492.47 g/mol = 4.92 mg
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 4.92 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM this compound stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Cell Viability Assay using this compound
This protocol outlines a typical cell viability assay (e.g., MTT or resazurin-based) to assess the effect of this compound on chordoma cells.
Materials:
-
Chordoma cell line (e.g., U-CH1, U-CH2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed chordoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the treated plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for an MTT assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the cell viability against the this compound concentration to determine the IC₅₀ value.
-
Protocol 3: Western Blot Analysis of Brachyury Expression
This protocol describes how to perform a Western blot to detect the down-modulation of brachyury protein expression in chordoma cells following treatment with this compound.
Materials:
-
Chordoma cell line
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against brachyury
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed chordoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at a final concentration of 10 µM (or a range of concentrations) for 24-48 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-brachyury antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in brachyury expression in the this compound treated samples compared to the control.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: General Workflow for this compound Cellular Assays.
Caption: this compound Post-Translational Downregulation of Brachyury.
References
Application Notes and Protocols: DHC-156 for Brachyury Detection by Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of DHC-156, a small molecule downmodulator of the transcription factor Brachyury, in Western blot analysis. This document is intended for researchers, scientists, and drug development professionals investigating chordoma and other cancers where Brachyury is a key therapeutic target.
Introduction
Brachyury is a crucial transcription factor involved in mesoderm formation during embryonic development. Its aberrant expression in adult tissues is linked to the development and progression of chordoma, a rare bone cancer. This compound has been identified as a potent and selective downmodulator of Brachyury, inducing its post-translational degradation.[1][2] This document provides a comprehensive protocol for treating chordoma cell lines with this compound and subsequently detecting the downregulation of Brachyury protein levels via Western blot.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the quantitative data regarding the efficacy of this compound in downmodulating Brachyury in chordoma cell lines.
| Compound | Cell Line | DC50 (µM) | DMax (%) | Treatment Time (hours) | Reference |
| This compound | UM-Chor1 | 4.1 | >99 | 24 | [3] |
| Afatinib (Reference) | UM-Chor1 | 4.6 | >99 | 24 |
DC50: Half-maximal degradation concentration. DMax: Maximum degradation.
Recommended Antibody Dilutions for Brachyury Western Blot
The selection of a specific and sensitive primary antibody is critical for the successful detection of Brachyury. The following table provides a summary of recommended dilutions for commercially available Brachyury antibodies suitable for Western blotting.
| Antibody | Supplier | Catalog # | Recommended Dilution | Reference |
| Polyclonal | Thermo Fisher Scientific | PA5-46984 | 0.1-1 µg/mL | [4] |
| Monoclonal (6C12) | Thermo Fisher Scientific | MA5-31920 | 1:500-1:2,000 | |
| Polyclonal | Cell Signaling Technology | #12312 | 1:1,000 | [5][6] |
| Monoclonal (D2Z3J) | Cell Signaling Technology | #81694 | [7] | |
| Monoclonal (JE44-11) | Novus Biologicals | NBP2-76880 | 1:500-1:1,000 | |
| Polyclonal | R&D Systems | AF2085 | 0.1-1 µg/mL | [8] |
| Monoclonal | Abcam | ab20680 | 1 µg/mL | [9] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for chordoma cell lines such as CH-22 and UM-Chor1.
-
Cell Seeding: Plate chordoma cells in appropriate cell culture vessels and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).[1][10]
-
Treatment: Aspirate the existing medium from the cells and replace it with the this compound-containing medium. For control wells, use a medium containing the same concentration of DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[3]
-
Optional Co-treatment with Cycloheximide (CHX): To investigate if this compound affects Brachyury post-translationally, cells can be co-treated with a protein synthesis inhibitor like cycloheximide (50 µg/mL).[1][10]
Western Blot Protocol for Brachyury Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-goat IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.
-
Mandatory Visualizations
This compound Western Blot Workflow
References
- 1. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brachyury Polyclonal Antibody (PA5-46984) [thermofisher.com]
- 5. Brachyury Antibody (#12312) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 6. Brachyury Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Brachyury (D2Z3J) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Anti-Brachyury / Bry antibody (ab20680) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: Measuring the Cytotoxic Effects of DHC-156 on the CH-22 Chordoma Cell Line Using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chordoma is a rare bone cancer that arises from remnants of the notochord and is characterized by the universal expression of the transcription factor Brachyury (TBXT).[1] Brachyury is a critical driver of chordoma, making it a key therapeutic target.[2] The CH-22 cell line is a well-characterized human chordoma cell line established from a patient with recurrent sacral chordoma, and it expresses high levels of Brachyury, serving as an essential in vitro model for studying chordoma biology and evaluating novel therapeutics.[1][3]
DHC-156 is a novel small molecule designed to be a Brachyury down modulator.[4] It acts through a post-translational mechanism, independent of the proteasome and lysosome, to induce an irreversible impairment of chordoma cell growth.[2][5] This application note provides a detailed protocol for assessing the in vitro efficacy of this compound by measuring its effect on the viability of the CH-22 chordoma cell line using a colorimetric MTT assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability.[6] In live, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into a purple formazan product.[6] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of viable cells.[7]
Materials and Reagents
-
CH-22 human chordoma cell line
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS)[3]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
MTT Reagent: 5 mg/mL MTT in sterile PBS[7]
-
MTT Solvent (Solubilization Solution): 4 mM HCl, 0.1% NP40 in isopropanol OR 10% SDS in 0.01 M HCl[7][8]
-
Sterile, clear, flat-bottom 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570-590 nm
-
Multichannel pipette
Experimental Protocols
Cell Culture and Seeding
-
Maintain CH-22 cells in T-75 flasks with RPMI + 10% FBS medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. The approximate doubling time for CH-22 cells is 48-55 hours.[9][10]
-
On the day of the experiment, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 4 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (4,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow cells to adhere and enter a logarithmic growth phase.
This compound Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
On the day of treatment, thaw a stock aliquot and prepare serial dilutions in complete culture medium to achieve 2X the desired final concentrations (e.g., 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
After the 24-hour cell adherence incubation, carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control to each well. Each condition should be performed in triplicate.
-
Return the plate to the incubator and incubate for 72 hours.
MTT Assay Procedure
-
After the 72-hour treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.45-0.5 mg/mL).[11]
-
Return the plate to the incubator and incubate for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
After the incubation, add 150 µL of MTT Solvent (Solubilization Solution) to each well.[7][12]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.[6][7]
-
Measure the absorbance of each well at 590 nm using a microplate reader.[7]
Data Analysis
-
Average the absorbance readings from the triplicate wells for each condition.
-
Subtract the average absorbance of the medium-only background control from all other readings to get the corrected absorbance.[6]
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
-
-
Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
Data Presentation
The following table summarizes hypothetical results from the MTT assay, demonstrating the dose-dependent effect of this compound on CH-22 cell viability after a 72-hour treatment period.
| This compound Conc. (µM) | Mean Corrected Absorbance (590 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 0.854 | 0.045 | 100.0% |
| 0.625 | 0.788 | 0.039 | 92.3% |
| 1.25 | 0.695 | 0.051 | 81.4% |
| 2.5 | 0.551 | 0.033 | 64.5% |
| 5.0 | 0.410 | 0.028 | 48.0% |
| 10.0 | 0.234 | 0.021 | 27.4% |
| 20.0 | 0.102 | 0.015 | 11.9% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity in CH-22 cells.
Hypothesized Signaling Pathway
Caption: this compound inhibits Brachyury, blocking chordoma cell survival.
References
- 1. Establishment and characterization of a novel chordoma cell line: CH22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CH22 | Chordoma Foundation [chordomafoundation.org]
- 4. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. broadpharm.com [broadpharm.com]
- 9. chordomafoundation.imgix.net [chordomafoundation.imgix.net]
- 10. chordomafoundation.imgix.net [chordomafoundation.imgix.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for DHC-156 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocorydaline (DHC), a protoberberine alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has demonstrated significant anti-tumor properties in preclinical studies. Notably, DHC has been shown to inhibit the tumorigenesis of breast cancer.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of DHC-156 in a xenograft mouse model, specifically using the MDA-MB-231 human breast cancer cell line. The provided methodologies are based on published research and are intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy of this compound.
Mechanism of Action
In the context of breast cancer, DHC has been observed to exert its anti-tumor effects through a multi-faceted mechanism. It inhibits cancer cell viability, proliferation, colony-forming ability, and migration. Furthermore, DHC induces apoptosis (programmed cell death) in cancer cells.[1]
At the molecular level, DHC treatment leads to the downregulation of key proteins involved in cell cycle progression and survival, including Cyclin-Dependent Kinase 1 (CDK1), Cyclin D1 (CCND1), and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Additionally, DHC inhibits metastasis-associated proteins Matrix Metallopeptidase 2 (MMP2) and MMP9. Conversely, DHC upregulates the expression of pro-apoptotic proteins Caspase-3, Caspase-8, and Caspase-9, which are crucial executioners of apoptosis.[1]
Caption: Signaling pathway of this compound in breast cancer cells.
Data Presentation
The following table summarizes the quantitative data from a study investigating the in vivo efficacy of DHC in an MDA-MB-231 xenograft mouse model.
| Treatment Group | Mean Tumor Weight (g) ± SD |
| Control | 1.78 ± 0.31 |
| This compound | 0.68 ± 0.28 |
Note: The specific dosage, administration route, and frequency of this compound treatment were not detailed in the cited study. The data reflects the final tumor weight after a three-week treatment period.
Experimental Protocols
This section provides a detailed methodology for establishing an MDA-MB-231 xenograft mouse model and a proposed treatment protocol with this compound based on available literature.
Cell Culture and Preparation
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash them with Phosphate-Buffered Saline (PBS).
-
Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in serum-free DMEM or PBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The viability should be >95%.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel®. Keep the cell suspension on ice.
-
Xenograft Mouse Model Establishment
-
Animal Model: Female severe combined immunodeficient (SCID) or athymic nude mice, 4-6 weeks old.
-
Acclimatization: Allow mice to acclimate to the animal facility for at least one week before any procedures.
-
Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 MDA-MB-231 cells) into the flank.
-
Monitor the mice regularly for tumor development. Tumors should be palpable within 1-2 weeks.
-
Caption: Experimental workflow for the xenograft mouse model study.
This compound Treatment Protocol (Proposed)
-
Tumor Growth Monitoring: Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into control and treatment groups.
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline). The final DMSO concentration should be kept low to avoid toxicity.
-
Dosage and Administration:
-
Route: Based on other in vivo studies, either oral gavage or intraperitoneal (IP) injection can be considered. Oral administration may be preferred for ease of repeated dosing.
-
Dosage: A starting dose of 100 mg/kg, administered orally once daily, has been used in a melanoma xenograft model. Dose-response studies are recommended to determine the optimal dose for breast cancer models.
-
-
Treatment Schedule: Treat the mice daily for a period of 21 days.
-
Control Group: Administer the vehicle solution to the control group following the same schedule and route as the treatment group.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
Endpoint Analysis
-
Euthanasia: At the end of the treatment period, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight.
-
Histological Analysis: Fix a portion of the tumor tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and PCNA).
-
Molecular Analysis: Snap-freeze a portion of the tumor tissue in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-qPCR) to assess the expression of target proteins and genes.
Conclusion
The provided application notes and protocols offer a framework for investigating the anti-tumor efficacy of this compound in a preclinical xenograft mouse model of breast cancer. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to the further development of this compound as a potential therapeutic agent for breast cancer. It is imperative to conduct all animal experiments in accordance with institutional guidelines and with the approval of the local animal ethics committee.
References
proper storage and handling of DHC-156 compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHC-156 is a potent and specific down modulator of the brachyury protein.[1][2][3] Brachyury is a key transcription factor involved in chordoma, a rare type of bone cancer.[1][2] this compound induces the post-translational downmodulation of brachyury, leading to an irreversible impairment of chordoma tumor cell growth.[1][2] Notably, its mechanism of action is independent of the proteasome and lysosome pathways.[1][2] These application notes provide detailed protocols for the proper storage, handling, and experimental use of this compound.
Compound Information and Properties
Quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Chemical Name | (E)-4-(Dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxy-7-isoquinolyl]but-2-enamide | [3] |
| Molecular Formula | C₂₄H₂₄F₄N₄O₃ | [1] |
| Molecular Weight | 492.47 g/mol | [1][2] |
| Purity | ≥98% | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| DC₅₀ | 4.1 µM | [1][2] |
| Dₘₐₓ | >99% at 10 µM | [1][2] |
Proper Storage and Handling
Storage
-
Long-term Storage : Store this compound as a solid at -20°C.[1][3]
-
Stock Solution Storage : Aliquot and store DMSO stock solutions at -20°C to avoid repeated freeze-thaw cycles.
Handling and Safety Precautions
-
Personal Protective Equipment (PPE) : Wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile gloves) when handling the compound.
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Spills : In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Clean the affected area with an appropriate solvent.
-
Disposal : Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the vial of this compound and DMSO to room temperature.
-
To prepare a 10 mM stock solution, dissolve 4.92 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Western Blotting for Brachyury Downmodulation
Objective: To assess the effect of this compound on brachyury protein levels in chordoma cells.
Materials:
-
Chordoma cell line (e.g., U-CH1, JHC7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against brachyury
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed chordoma cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration is below 0.5% in all wells, including the vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-brachyury antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the brachyury signal to the loading control.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of chordoma cells.
Materials:
-
Chordoma cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Protocol:
-
Cell Seeding: Seed chordoma cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability for each concentration. Calculate the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound.
Experimental Workflow: Western Blotting
Caption: Workflow for Western Blotting Analysis.
Logical Relationship: Stock Solution Preparation
Caption: Preparation of this compound Stock Solution.
References
Application Notes and Protocols: DHC-156 Treatment for Brachyury Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHC-156 is a novel small molecule designed to downmodulate the transcription factor brachyury, a key driver in chordoma and other cancers.[1][2] Unlike traditional inhibitors, this compound induces the post-translational downmodulation of brachyury, leading to a significant and irreversible impairment of chordoma tumor cell growth.[1][3][4] This document provides detailed application notes and protocols for utilizing this compound to achieve optimal brachyury knockdown in a research setting. The information presented here is critical for investigating the therapeutic potential of targeting brachyury and for the development of novel anti-cancer strategies.
Mechanism of Action
This compound exerts a dual-mode of action to suppress brachyury. Primarily, it acts post-translationally, promoting the degradation of the brachyury protein.[5] This process is independent of the proteasome and lysosome degradation pathways.[1][5] Additionally, this compound exhibits a pre-translational suppressive effect, reducing the mRNA levels of the brachyury gene (TBXT).[5] This multifaceted approach ensures a robust and sustained knockdown of brachyury.
Data Presentation: Time Course of Brachyury Knockdown
The following tables summarize the quantitative data from time-course experiments designed to evaluate the efficacy of this compound in downmodulating brachyury protein and mRNA levels in the CH-22 chordoma cell line.
Table 1: Brachyury Protein Half-Life Analysis
| Treatment Condition | Brachyury Protein Half-Life (hours) |
| Cycloheximide (CHX) only | 20.6 |
| This compound (10 µM) + CHX | Significantly reduced (additive decrease observed) |
Data derived from Western blot analysis of CH-22 cells treated with 10 µM this compound in the presence of 50 µg/mL cycloheximide (CHX) to inhibit new protein synthesis. The half-life was calculated by fitting the data to a one-phase exponential decay model.[3][4][5]
Table 2: Brachyury mRNA Level Analysis
| Treatment Condition | Time Point (hours) | TBXT mRNA Level Reduction (%) |
| This compound (10 µM) | 12 | ~50% |
Data derived from quantitative real-time PCR (qRT-PCR) analysis of CH-22 cells treated with 10 µM this compound.[5]
Experimental Protocols
Protocol 1: In Vitro this compound Treatment for Brachyury Knockdown
This protocol outlines the general procedure for treating cultured chordoma cells with this compound to assess brachyury knockdown.
Materials:
-
Chordoma cell line (e.g., CH-22, UM-Chor1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed chordoma cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 5 µM, 10 µM).
-
Prepare a vehicle control using the same concentration of DMSO as in the highest this compound treatment group.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Cell Lysis: Following incubation, harvest the cells for downstream analysis (e.g., Western blotting for protein or qRT-PCR for mRNA).
Protocol 2: Western Blot Analysis of Brachyury Protein Levels
This protocol describes the procedure for detecting and quantifying brachyury protein levels following this compound treatment.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against brachyury
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against brachyury overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative brachyury protein levels.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for TBXT mRNA Levels
This protocol details the measurement of brachyury (TBXT) mRNA levels after this compound treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TBXT and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells using a commercial RNA extraction kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for TBXT or the reference gene, and the synthesized cDNA.
-
Run the reactions in triplicate for each sample and each gene.
-
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TBXT and the reference gene.
-
Calculate the relative expression of TBXT mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
-
Visualizations
Brachyury Signaling and this compound Mechanism of Action
References
- 1. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Notochord Formation to Hereditary Chordoma: The Many Roles of Brachyury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The embryonic transcription factor Brachyury confers chordoma chemoresistance via upregulating CA9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DHC-156 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHC-156 is a novel small molecule modulator that targets the transcription factor brachyury.[1][2] Brachyury is a key driver of chordoma, a rare bone cancer, and is also implicated in other malignancies.[3][4] this compound induces the post-translational downmodulation of brachyury, leading to an irreversible impairment of chordoma tumor cell growth.[1][2] This mechanism is independent of proteasomal and lysosomal degradation pathways.[1]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex tumor microenvironment compared to traditional 2D cell culture. These models are invaluable for assessing the efficacy of therapeutic compounds like this compound in a more physiologically relevant setting. This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models of chordoma.
Mechanism of Action and Signaling Pathway
This compound acts as a downmodulator of the brachyury protein. Brachyury is a transcription factor that plays a crucial role in the development and progression of chordoma. It is involved in several key signaling pathways that promote tumor growth and survival. The exact mechanism of this compound-induced brachyury downmodulation is still under investigation but is known to be post-translational.[1][2]
Brachyury is known to be involved in or influenced by the following signaling pathways in chordoma:
-
Fibroblast Growth Factor (FGF) Signaling: A positive feedback loop exists between the FGF/FGFR and brachyury signaling pathways, where FGF2 induces MEK/ERK phosphorylation and upregulates brachyury expression.[5]
-
Transforming Growth Factor-beta (TGF-β) Signaling: Brachyury is associated with genes involved in the TGF-β signaling pathway.
-
Tyrosine Kinase Signaling (EGFR): Brachyury is also linked to tyrosine kinase signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway.
-
Wnt/β-catenin Signaling: The Wnt/β-catenin signaling pathway has been shown to regulate the expression of brachyury.[3]
Below is a diagram illustrating the central role of brachyury in these signaling pathways.
References
- 1. Small-molecule targeting of brachyury transcription factor addiction in chordoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.tecan.com [lifesciences.tecan.com]
- 3. Brachyury Drug Discovery Initiative | Chordoma Foundation [chordomafoundation.org]
- 4. mdpi.com [mdpi.com]
- 5. Small-molecule targeting of brachyury transcription factor addiction in chordoma. | Broad Institute [broadinstitute.org]
Troubleshooting & Optimization
troubleshooting DHC-156 solubility and precipitation issues
Technical Support Center: DHC-156
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting for common solubility and precipitation issues encountered with this compound, a brachyury down modulator.[1] Accurate and reproducible experimental results depend on ensuring the compound remains in solution.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and solubility of this compound?
A1: this compound has a molecular weight of 492.47 g/mol . It is known to be soluble in DMSO up to 100 mM.[1] For guidance, always refer to the batch-specific data on the Certificate of Analysis.
Q2: I'm having trouble dissolving this compound. What should I do?
A2: Start by using DMSO, as it is a powerful solvent for many organic molecules.[2] If you are still facing issues, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[2] However, be cautious with heating as it can potentially degrade the compound. Always visually inspect the solution for clarity and any signs of degradation, such as a color change.[2]
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
A3: This common issue, known as "precipitation upon dilution," can be addressed with several strategies:[2]
-
Optimize Dilution: Add the DMSO stock solution dropwise into the pre-warmed aqueous buffer while gently vortexing. This prevents localized high concentrations that can cause the compound to crash out of solution.[3]
-
Lower Final Concentration: Using a lower final concentration of this compound in your assay is the most direct approach.[2]
-
Use Surfactants or Co-solvents: Adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) or a water-miscible organic co-solvent can help maintain solubility.[2]
-
Adjust pH: Since this compound has ionizable groups, adjusting the pH of your aqueous buffer may improve its solubility.[2]
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: The final DMSO concentration should be kept as low as possible, ideally below 0.1%, and generally not exceeding 0.5%, as it can be toxic to cells.[3] It is crucial to run a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line.[3]
Troubleshooting Guide: this compound Precipitation
This section provides a systematic approach to resolving precipitation issues during your experiments.
Issue 1: Immediate Precipitate Formation Upon Dilution
-
Possible Cause: "Solvent shift" is the likely cause, where the rapid change from a high-concentration organic solvent (DMSO) to an aqueous environment causes the compound to become insoluble.[3]
-
Solutions:
Issue 2: Precipitate Forms Over Time in the Incubator
-
Possible Cause:
-
Solutions:
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight | 492.47 g/mol | |
| Formula | C₂₄H₂₄F₄N₄O₃ | |
| Purity | ≥98% |
Table 2: this compound Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| DMSO | 100 | 49.25 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Start with a small amount of this compound to prepare a stock solution.
-
Use DMSO as the solvent.[2]
-
To prepare a 10 mM stock solution, for example, dissolve 4.925 mg of this compound in 1 mL of DMSO.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or use brief sonication.[2]
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2][4]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the solubility of this compound in your specific experimental buffer.[5]
-
Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[6]
-
Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[5]
-
Add Buffer: Add your aqueous buffer to each well to achieve the desired final concentrations of this compound.
-
Incubation: Mix thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).[5]
-
Detection of Precipitation:
-
Nephelometry: Use a nephelometer to measure light scattering, which indicates the presence of undissolved particles.[5]
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
-
Data Analysis: Determine the highest concentration at which no precipitate is observed. This is the kinetic solubility.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for this compound solubility testing.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. This compound Supplier | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
addressing experimental variability with DHC-156
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address experimental variability when working with DHC-156.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a down modulator of the brachyury transcription factor.[1][2][3] It acts post-translationally, in a manner that is independent of proteasomes and lysosomes.[1][2][3] This downregulation of brachyury leads to an irreversible impairment of chordoma tumor cell growth.[1][2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO, with a maximum concentration of 100 mM.[1][2] For long-term storage, it is recommended to store the compound at -20°C.[1][2]
Q3: What are the key physical and chemical properties of this compound?
A3: The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 492.47 | [1][2] |
| Formula | C24H24F4N4O3 | [1][2] |
| Purity | ≥98% (HPLC) | [1][3] |
| Appearance | Crystalline solid | [4] |
Q4: How should I prepare stock solutions of this compound?
A4: To prepare stock solutions, dissolve this compound in DMSO.[1][2] The table below provides volumes for common stock concentrations based on the molecular weight of 492.47. Note that batch-specific molecular weights may vary slightly.[1]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg |
| 1 mM | 2.03 mL | 10.15 mL |
| 5 mM | 0.41 mL | 2.03 mL |
| 10 mM | 0.20 mL | 1.02 mL |
| 50 mM | 0.04 mL | 0.20 mL |
Q5: Are there any known off-target effects of this compound?
A5: While the provided literature does not specify off-target effects for this compound, it is a small molecule inhibitor and, like all such compounds, has the potential for off-target activities. It is crucial to include appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: High Variability in Cell Viability/Proliferation Assays
Inconsistent results in cell-based assays are a common challenge. The following workflow can help you troubleshoot this issue.
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media formulation. Different chordoma cell lines may exhibit varied growth rates and sensitivities.[5][6]
-
This compound Preparation: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Protocol Optimization: Optimize cell seeding density to ensure logarithmic growth throughout the experiment. The incubation time with this compound may also need to be optimized for your specific cell line and assay.
-
Cell Line Specificity: The response to this compound can be cell-line specific. If possible, test the compound on multiple chordoma cell lines to determine if the observed variability is a characteristic of a particular line.
Issue 2: No or Weak Downregulation of Brachyury in Western Blot
If you are not observing the expected decrease in brachyury protein levels after this compound treatment, consider the following:
-
Treatment Conditions: The effective concentration (DC50) of this compound is 4.1 µM, with maximal effect (DMax > 99%) at 10 µM.[1][2] Ensure you are using a concentration within this effective range. The duration of treatment is also critical; a time-course experiment is recommended to determine the optimal endpoint.
-
Protein Extraction and Western Blot Protocol: Ensure your lysis buffer is effective and contains protease inhibitors. Optimize your Western blot protocol for brachyury detection, including antibody concentration and incubation times.
-
Positive and Negative Controls: Include a known positive control cell line with high brachyury expression and a negative control with low or no expression to validate your experimental setup.
Experimental Protocols
1. Western Blot for Brachyury Downregulation
This protocol is adapted for a 6-well plate format.
-
Cell Seeding: Seed chordoma cells (e.g., CH-22) in 6-well plates and allow them to adhere and reach 60-70% confluency.
-
This compound Treatment: Treat cells with this compound at desired concentrations (e.g., 5 µM and 10 µM) or a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against brachyury overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Cell Viability Assay (MTT-based)
This protocol is designed for a 96-well plate format.
-
Cell Seeding: Seed chordoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
-
This compound Treatment: Add 100 µL of media containing this compound at various concentrations (e.g., a serial dilution from 0.1 µM to 100 µM) or a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the media.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway
This compound directly downregulates the brachyury protein. Brachyury is a key transcription factor in chordoma, and its expression is influenced by several signaling pathways, creating a complex regulatory network.
Brachyury expression in chordoma is influenced by pathways such as TGF-β and EGFR signaling.[1] There is also a positive feedback loop between FGF/FGFR signaling and brachyury.[7] As a transcription factor, brachyury drives the expression of genes that promote chordoma cell growth and survival.[8] It has also been shown to upregulate carbonic anhydrase IX (CA9), contributing to chemoresistance.[2] this compound acts by post-translationally downregulating brachyury, thereby inhibiting these downstream effects.[1][2][3]
References
- 1. Targeted brachyury degradation disrupts a highly specific autoregulatory program controlling chordoma cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The embryonic transcription factor Brachyury confers chordoma chemoresistance via upregulating CA9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Analysis of Human Chordoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Roles of Embryonic Transcription Factor BRACHYURY in Tumorigenesis and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brachyury Drug Discovery Initiative | Chordoma Foundation [chordomafoundation.org]
Technical Support Center: Optimizing DHC-156 Dosage for Maximum Brachyury Inhibition
Welcome to the technical support center for DHC-156, a potent and selective small molecule downmodulator of the transcription factor brachyury. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that was developed through the optimization of the FDA-approved kinase inhibitor, afatinib.[1] However, unlike afatinib, this compound does not inhibit EGFR or a panel of over 400 other wild-type kinases. Its primary mechanism of action is the downmodulation of the brachyury protein. This occurs through a dual mechanism: a post-translational effect that is independent of the proteasome and lysosome, and a pre-translational suppressive effect on brachyury expression.[1] This dual action leads to an irreversible impairment of chordoma tumor cell growth.[1]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: A good starting point for dose-response experiments is in the low micromolar range. The reported half-maximal degradation concentration (DC50) for this compound is 4.1 µM in UM-Chor1 cells, with maximal degradation (>99%) observed at 10 µM.[2] Studies have also shown effective brachyury downmodulation and decreased cell viability in CH-22 chordoma cells at concentrations of 5 µM and 10 µM.[3] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO up to 100 mM. For cell culture experiments, we recommend preparing a high-concentration stock solution in sterile DMSO (e.g., 10 mM or 20 mM) and storing it in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).
Q4: Is this compound expected to have off-target effects?
A4: this compound was specifically designed to be a selective brachyury downmodulator with reduced off-target kinase activity compared to its parent compound, afatinib. A kinase activity assay demonstrated that this compound does not inhibit EGFR or any of the 403 wild-type kinases tested.[1] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out. It is advisable to include appropriate controls in your experiments, such as testing the effect of this compound on a brachyury-negative cell line to assess for non-specific cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no brachyury inhibition observed by Western blot. | 1. Suboptimal this compound concentration: The concentration may be too low for the specific cell line. 2. Incorrect antibody or blotting technique: The brachyury antibody may have low affinity or specificity, or there may be issues with the Western blot protocol. 3. Cell line specific differences: Different chordoma cell lines may exhibit varying sensitivity to this compound. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 µM to 20 µM) to determine the optimal dose for your cell line. 2. Optimize Western blotting: Use a validated brachyury antibody. Ensure proper protein extraction, loading amounts, and transfer conditions. Include a positive control (e.g., lysate from a known brachyury-expressing cell line) and a negative control. 3. Consult literature for your cell line: Review publications that have used your specific chordoma cell line to see reported sensitivities to brachyury inhibition. |
| High levels of cytotoxicity observed, even at low this compound concentrations. | 1. On-target toxicity: Brachyury is a key survival factor in chordoma cells, and its inhibition is expected to lead to cell death. 2. Off-target toxicity: Although designed to be selective, off-target effects could contribute to cytotoxicity. 3. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Titrate this compound concentration: Find the lowest effective concentration that gives you the desired level of brachyury inhibition with an acceptable level of cell viability for your experimental window. 2. Use a brachyury-negative control cell line: Treat a cell line that does not express brachyury with this compound to determine if the observed cytotoxicity is brachyury-dependent. 3. Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is below 0.1% and is consistent across all treatment groups, including the vehicle control. |
| Precipitate forms in the cell culture medium upon addition of this compound. | 1. Poor solubility at working concentration: The concentration of this compound may be too high for the aqueous environment of the cell culture medium. 2. Interaction with media components: Components in the serum or media may be causing the compound to precipitate. | 1. Prepare fresh dilutions: Make fresh dilutions of this compound from your DMSO stock for each experiment. Briefly vortex the diluted solution before adding it to the cell culture medium. 2. Reduce serum concentration during treatment: If possible for your cell line, consider reducing the serum percentage in the medium during the this compound treatment period. |
| Variability in results between experiments. | 1. Inconsistent cell health or passage number: Cells that are unhealthy or at a high passage number can respond differently to treatment. 2. Inconsistent this compound preparation: Errors in diluting the stock solution can lead to variability. 3. Variations in incubation time: The duration of this compound treatment can significantly impact the outcome. | 1. Use healthy, low-passage cells: Ensure your cells are in the logarithmic growth phase and are at a consistent and low passage number for all experiments. 2. Prepare fresh dilutions for each experiment: Avoid using previously diluted this compound solutions. 3. Maintain consistent incubation times: Adhere to a strict and consistent treatment duration for all replicate experiments. |
Data Presentation
The following table summarizes the effective concentrations of this compound for brachyury inhibition and reduction of cell viability in different chordoma cell lines as reported in the literature. It is important to note that the optimal dosage may vary depending on the specific cell line and experimental conditions.
| Cell Line | Parameter | Concentration | Effect | Reference |
| UM-Chor1 | DC50 | 4.1 µM | 50% degradation of brachyury protein | [2] |
| UM-Chor1 | DMax | 10 µM | >99% degradation of brachyury protein | [2] |
| CH-22 | Cell Viability | 5 µM and 10 µM | Decreased cell viability over 6 days | [3] |
| CH-22 | Brachyury Downmodulation | 10 µM | Significant downmodulation of brachyury protein | [3] |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound for Brachyury Inhibition by Western Blot
-
Cell Seeding: Seed chordoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium from a 10 mM DMSO stock. Recommended final concentrations to test include 0, 1, 2.5, 5, 10, and 20 µM. Ensure the final DMSO concentration is constant across all wells.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the this compound containing medium.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against brachyury overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the brachyury signal to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed chordoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Treatment: After overnight incubation, treat the cells with a range of this compound concentrations (as determined from the Western blot experiment) in a final volume of 200 µL. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Caption: this compound signaling pathway in chordoma cells.
Caption: Experimental workflow for optimizing this compound dosage.
References
how to avoid DHC-156 degradation during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of DHC-156 to minimize degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored at -20°C as recommended by suppliers. When stored correctly, the compound is expected to be stable for an extended period.
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO up to 100 mM. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: Can I store this compound solutions at room temperature or 4°C?
While short-term storage of solutions at 4°C or room temperature may be necessary during an experiment, prolonged storage under these conditions is not recommended. For optimal stability, stock solutions should be stored at -20°C. If temporary storage at warmer temperatures is unavoidable, minimize the duration and protect the solution from light.
Q4: Is this compound sensitive to light?
Q5: What is the stability of this compound in aqueous media?
The stability of this compound in aqueous buffers commonly used for cell culture or enzymatic assays has not been extensively reported. As a general precaution, it is advisable to prepare fresh dilutions in aqueous media for each experiment from a DMSO stock solution immediately before use. Avoid storing this compound in aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound stock solution. | - Prepare fresh stock solutions from powder. - Avoid repeated freeze-thaw cycles by using single-use aliquots. - Ensure the DMSO used is anhydrous. |
| Degradation of this compound in working solutions. | - Prepare working solutions fresh for each experiment. - Minimize the time this compound is in aqueous buffer before being added to the assay. | |
| Improper storage conditions. | - Confirm that this compound powder and stock solutions are stored at -20°C and protected from light. | |
| Precipitation of the compound in aqueous buffer. | Poor solubility of this compound at the working concentration. | - Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, but compatible with your experimental system. - Consider using a different solvent system if compatible with your experiment, though DMSO is the recommended solvent for stock solutions. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Reconstitution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex briefly to ensure the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in amber or light-protected tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol for Preparing Working Dilutions
-
Thawing:
-
Retrieve a single aliquot of the this compound stock solution from the -20°C freezer.
-
Thaw the stock solution at room temperature, protected from light.
-
-
Dilution:
-
Immediately before use, dilute the DMSO stock solution to the final working concentration in the appropriate aqueous buffer or cell culture medium.
-
Ensure thorough mixing after dilution.
-
-
Use:
-
Use the freshly prepared working solution in your experiment without delay.
-
Visual Guides
Caption: Recommended workflow for handling this compound to minimize degradation.
improving the signal-to-noise ratio in DHC-156 western blots
Welcome to the technical support center for DHC-156 Western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow and improve the signal-to-noise ratio in your Western blots.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound and provides systematic solutions to enhance the quality of your results.
High Background
High background can obscure the specific signal of your target protein, making data interpretation difficult.[1][2] It can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[1]
Possible Causes and Solutions
| Cause | Solution |
| Insufficient Blocking | Optimize your blocking agent. If using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially for phosphorylated targets, as milk contains phosphoproteins that can interfere with the signal.[1][2] Increase the concentration of the blocking agent (typically 3-5%) and the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[3][4] Adding a small amount of detergent like Tween-20 (e.g., 0.05%) to the blocking buffer can also help reduce non-specific binding.[4][5] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[1][2][3] Start with the manufacturer's recommended dilution and perform a dilution series.[6] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[1][5] A standard protocol of three 5-10 minute washes can be extended to four or five 10-15 minute washes.[1] Ensure you are using a sufficient volume of wash buffer with a detergent like Tween-20.[3][4] |
| Membrane Choice and Handling | Polyvinylidene difluoride (PVDF) membranes can sometimes result in higher background than nitrocellulose.[2] Consider switching to a nitrocellulose membrane if you consistently experience high background.[1][2] Crucially, never let the membrane dry out at any stage of the process, as this can cause irreversible and non-specific antibody binding.[1][2][7] |
| Overexposure | If using chemiluminescence, reduce the exposure time to the film or digital imager.[4][5][8] |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid contamination, which can lead to high background.[5][7][8] |
Weak or No Signal
A faint or absent signal for this compound can be frustrating. This section provides steps to amplify your signal.
Possible Causes and Solutions
| Cause | Solution |
| Low Antibody Concentration | Increase the concentration of the primary and/or secondary antibody.[5][9] Extend the primary antibody incubation time, for instance, to overnight at 4°C.[5][10] |
| Insufficient Protein Load | Ensure you are loading an adequate amount of protein per lane. A general guideline is 10-15 µg of cell lysate.[5][10] Perform a protein concentration assay to ensure consistent loading.[11] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[12][13] Optimize transfer conditions, such as time and voltage, especially for proteins with very high or low molecular weights.[9][14] Ensure no air bubbles are trapped between the gel and the membrane.[14] |
| Inactive Antibodies or Reagents | Check the expiration dates of your antibodies and detection reagents.[5] Ensure antibodies have been stored correctly.[5] Avoid repeated freeze-thaw cycles. Test the activity of the secondary antibody and substrate with a positive control.[14] |
| Blocking Agent Masking the Epitope | Some blocking buffers can mask the epitope your primary antibody is supposed to recognize.[5][15] Try switching your blocking agent (e.g., from milk to BSA or vice versa).[9] |
| Low Abundance of Target Protein | If this compound is a low-abundance protein, consider enriching your sample through immunoprecipitation before running the Western blot.[12][14] |
Non-Specific Bands
The presence of unexpected bands can complicate the interpretation of your results.
Possible Causes and Solutions
| Cause | Solution |
| Primary Antibody Specificity | The primary antibody may have cross-reactivity with other proteins. Try increasing the dilution of your primary antibody.[15] Incubating the primary antibody at 4°C overnight can also decrease non-specific binding.[3][15] If the problem persists, consider using a different, more specific primary antibody. |
| Secondary Antibody Cross-Reactivity | Run a control where you incubate the membrane with only the secondary antibody to see if it binds non-specifically.[2][10] If it does, choose an alternative secondary antibody. |
| Protein Degradation | The appearance of bands at a lower molecular weight than expected may indicate protein degradation.[1] Always prepare fresh samples and use protease inhibitors in your lysis buffer.[10] |
| Post-Translational Modifications | Multiple bands could be due to different post-translational modifications of this compound, such as phosphorylation or glycosylation.[16] |
| Too Much Protein Loaded | Overloading the gel with too much protein can lead to the appearance of "ghost bands".[17] Try reducing the amount of protein loaded per lane. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal blocking buffer for this compound detection?
A1: The ideal blocking buffer is system-dependent.[18] Commonly used blocking agents are 3-5% non-fat dry milk or BSA in Tris-buffered saline (TBS) or phosphate-buffered saline (PBS), often with 0.1% Tween-20 (TBST or PBST). For detecting phosphorylated proteins, BSA is generally preferred over milk.[1][2] It is recommended to test different blocking buffers to find the one that gives the best signal-to-noise ratio for your specific antibody-antigen pair.[11][19]
Q2: How can I determine the best primary and secondary antibody concentrations?
A2: Antibody concentrations need to be optimized for every new antibody or experimental condition.[11][20][21] A good starting point is the dilution recommended by the manufacturer.[6] To optimize, you can perform a titration by running a Western blot with a series of antibody dilutions while keeping other parameters constant.[1][19] A dot blot can also be a quicker method to determine optimal concentrations.[20][21]
Q3: Should I use a nitrocellulose or PVDF membrane?
A3: Both membranes are commonly used. PVDF membranes are more durable and suitable for stripping and re-probing.[3] However, nitrocellulose membranes may sometimes provide a lower background.[2] If you are experiencing high background with PVDF, switching to nitrocellulose could be a solution.[1]
Q4: My bands appear smeared. What could be the cause?
A4: Smeared bands can result from several factors, including protein degradation, overloading of protein in the lane, or issues with gel electrophoresis.[1] Ensure your samples are fresh and contain protease inhibitors.[10] Try loading less protein and make sure your electrophoresis running buffer is fresh and correctly prepared.
Q5: What should I do if I see black dots or speckles on my blot?
A5: Black dots can be caused by the aggregation of antibodies or blocking agents.[12] To prevent this, filter your blocking buffer and ensure your antibody solutions are well-mixed and centrifuged before use.[12] Also, ensure that all equipment and trays are clean.[5]
Experimental Protocols
A detailed, step-by-step protocol is crucial for reproducible results.
Standard Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.[22] Determine the protein concentration of the lysates using a standard protein assay.
-
Gel Electrophoresis: Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load 10-50 µg of protein per lane onto an SDS-PAGE gel.[11] Include a pre-stained molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This can be done using a wet or semi-dry transfer system. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[13]
-
Blocking: Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20). Block the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[22]
-
Primary Antibody Incubation: Dilute the primary antibody against this compound in the recommended dilution buffer. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[22][23]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[23]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[13][23]
-
Final Washes: Wash the membrane again, three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer (typically 1-5 minutes).
-
Imaging: Capture the chemiluminescent signal using X-ray film or a digital imaging system.
Visual Guides
Western Blot Workflow
Caption: Overview of the key stages in a typical Western blot experiment.
Troubleshooting Decision Tree for Poor Signal-to-Noise Ratio
Caption: A decision tree to guide troubleshooting for high background or weak signal issues.
Example Signaling Pathway
As the specific signaling pathway for this compound is proprietary, the following diagram illustrates a generic kinase cascade as an example of how such a pathway can be visualized.
Caption: A generalized representation of a cellular signaling cascade.
References
- 1. clyte.tech [clyte.tech]
- 2. sinobiological.com [sinobiological.com]
- 3. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 4. arp1.com [arp1.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. You are being redirected... [prosci-inc.com]
- 11. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. cube-biotech.com [cube-biotech.com]
- 14. sinobiological.com [sinobiological.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. arp1.com [arp1.com]
- 18. Blocking Buffers for Western Blot and ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 19. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. youtube.com [youtube.com]
controlling for solvent effects of DMSO in DHC-156 experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively control for the solvent effects of Dimethyl Sulfoxide (DMSO) when conducting experiments with DHC-156.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO used as a solvent?
A: this compound is a small molecule modulator that causes the post-translational downregulation of the brachyury transcription factor. This leads to an irreversible impairment of chordoma tumor cell growth.[1] Like many organic compounds used in biological research, this compound has low solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including this compound, for which it is soluble up to 100 mM.[2][3] Its miscibility with water and cell culture media makes it a standard choice for preparing high-concentration stock solutions that can be diluted to working concentrations for in vitro experiments.[2][4]
Q2: Can DMSO itself affect my experimental results?
A: Yes. DMSO is not biologically inert and can have direct, dose-dependent effects on cell cultures.[4] These effects can include alterations in cell growth, viability, differentiation, gene expression, and signaling pathways.[4][5][6] At low concentrations, DMSO may sometimes stimulate cell growth, while at higher concentrations, it often inhibits proliferation and can be cytotoxic.[2][7] Therefore, attributing all observed effects solely to this compound without accounting for the vehicle's impact is a critical experimental error.
Q3: What is a "vehicle control" and why is it essential for this compound experiments?
A: A vehicle control is a sample group treated with the same final concentration of DMSO as your experimental group, but without the this compound compound.[4] This control is absolutely crucial to distinguish the biological effects of this compound from those of the solvent.[4] Any cellular changes observed in the vehicle control group can be attributed to DMSO, allowing you to isolate and understand the true effect of this compound by comparing the drug-treated group directly against the vehicle control group.[4][8]
Q4: What is a generally "safe" concentration of DMSO to use in my cell culture experiments?
A: The ideal DMSO concentration is a balance between compound solubility and maintaining normal cell physiology. The "safe" concentration is highly dependent on the specific cell line and the duration of the experiment, as some cells are more sensitive than others.[9][10] However, general guidelines have been established from numerous studies.
Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture
| Final DMSO Conc. | Recommendation | Potential Cellular Effects | Citations |
| ≤ 0.1% | Highly Recommended | Generally considered safe for most cell lines, including sensitive primary cells, with minimal impact on viability or signaling. Recommended for long-term (>24h) experiments. | [4][9][11] |
| 0.1% - 0.5% | Acceptable (with caution) | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h). May begin to show effects in sensitive cells. A vehicle control is essential. | [4][7][9][12] |
| 0.5% - 1.0% | Use With Extreme Caution | May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines.[7][9] Can significantly alter signaling pathways.[5][13] | [5][7][9][13] |
| > 1.0% | Not Recommended | High probability of significant cytotoxicity and confounding biological effects that can mask or alter the effects of this compound.[13][14][15] | [13][14][15] |
Troubleshooting Guides & Experimental Protocols
Problem: Unexpected results in my vehicle control group (e.g., decreased viability, altered signaling).
This is a common issue and highlights why vehicle controls are critical. DMSO is known to have biological effects.
-
Solution 1: Your DMSO concentration may be too high. Different cell lines have vastly different tolerances to DMSO.[10][11] A concentration that is benign to a robust cancer cell line might be toxic to a primary cell culture.[9] It is crucial to perform a dose-response curve to determine the maximum tolerable concentration for your specific cell line and experiment duration.
-
Solution 2: Understand DMSO's known signaling effects. Even at non-toxic concentrations, DMSO can influence cellular processes.[6] Studies have shown that even ultra-low concentrations of DMSO can heterogeneously affect signaling proteins, including the PI3K/AKT and MAPK pathways.[5][16] If your this compound experiment involves these pathways, it is vital to compare your this compound results directly to the vehicle control, not to an untreated control.
Caption: Troubleshooting flowchart for this compound experiments.
Protocol 1: Determining Maximum Tolerated DMSO Concentration
This protocol helps you find the highest concentration of DMSO that does not significantly affect the viability of your specific cell line over the course of your experiment.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the density you will use for your this compound experiments. Allow cells to adhere and recover overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of high-purity DMSO in your complete cell culture medium.[17] Recommended final concentrations to test are: 0% (medium only), 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%.
-
Treatment: Remove the old medium from the cells and add the prepared DMSO dilutions to the wells. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTS or MTT assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set as 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered acceptable for your experiments.
Protocol 2: Preparation of this compound and Vehicle Control Working Solutions
Proper experimental design is crucial for isolating the effects of this compound. This requires preparing treatment media for three main groups: Untreated, Vehicle Control, and this compound-Treated.
Methodology:
-
Prepare this compound Stock: this compound is soluble in DMSO up to 100 mM. Prepare a concentrated stock solution (e.g., 10 mM) in 100% high-purity DMSO. Aliquot and store at -20°C.
-
Determine Final Concentrations: Decide on the final concentrations of this compound for your experiment (e.g., 1 µM, 5 µM, 10 µM). Calculate the dilution factor needed to get from your stock to your final concentration. For example, to get to 10 µM from a 10 mM stock, the dilution factor is 1:1000. This means your final DMSO concentration will be 0.1% (100% / 1000).
-
Prepare Treatment Media: Prepare the final solutions in fresh, pre-warmed cell culture medium.
-
This compound-Treated: Add the required volume of this compound stock solution to the medium. (e.g., 1 µL of 10 mM stock into 1 mL of medium for a final concentration of 10 µM this compound and 0.1% DMSO).
-
Vehicle Control: Add the exact same volume of pure DMSO to a separate volume of medium. (e.g., 1 µL of 100% DMSO into 1 mL of medium for a final concentration of 0.1% DMSO).
-
Untreated Control: Use fresh medium with no additions.
-
-
Cell Treatment: Remove the old medium from your cells and add the appropriate treatment media to each designated group.
Caption: Workflow for this compound experiments with solvent controls.
Visualizing Potential Off-Target Effects
This compound acts by down-modulating Brachyury. However, the DMSO vehicle can independently affect common signaling pathways like MAPK and PI3K/Akt.[5] This diagram illustrates why comparing the this compound-treated group to the vehicle control is essential to correctly attribute the observed downstream effects.
Caption: Potential effects of this compound and its DMSO vehicle.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 15. elib.bsu.by [elib.bsu.by]
- 16. researchgate.net [researchgate.net]
- 17. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
best practices for long-term DHC-156 stability in solution
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) regarding the long-term stability of DHC-156 in solution. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of experiments involving this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when working with this compound solutions.
| Issue / Observation | Potential Cause | Recommended Action |
| Precipitate forms after adding DMSO stock to aqueous buffer. | This compound has low aqueous solubility. The concentration of this compound exceeds its solubility limit in the final aqueous medium. | 1. Decrease the final concentration of this compound in the aqueous medium.2. Increase the percentage of DMSO in the final solution (note: verify cell/assay tolerance for DMSO).3. Consider using a different solvent system or formulation aid, subject to validation. |
| Stock solution appears cloudy or contains crystals after thawing. | The compound has precipitated out of solution during the freeze-thaw cycle. | 1. Gently warm the solution to 37°C for 5-10 minutes.2. Vortex the solution thoroughly to redissolve the compound.3. Before use, centrifuge the vial and carefully pipette the supernatant, leaving any undissolved material behind.4. To avoid this, prepare smaller, single-use aliquots to minimize freeze-thaw cycles.[1] |
| Solution color changes (e.g., turns yellow/brown) over time. | This may indicate oxidative or photolytic degradation of the compound. | 1. Discard the solution as its integrity may be compromised.2. Prepare fresh stock solution using high-purity, anhydrous DMSO.3. Store aliquots under an inert gas (e.g., argon or nitrogen) to prevent oxidation.[2]4. Protect solutions from light by using amber vials or by wrapping vials in foil.[3] |
| Loss of biological activity or inconsistent experimental results. | The compound has degraded due to improper storage conditions (e.g., temperature, light, hydrolysis). | 1. Confirm the purity of the stock solution using an appropriate analytical method (e.g., HPLC).2. Prepare fresh stock solution from solid this compound.3. Review and optimize storage conditions based on the stability data (see Experimental Protocols section).4. Conduct a forced degradation study to understand the compound's liabilities.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound is a brachyury down modulator. Its key technical data are summarized below.[6][7]
| Property | Value |
| Molecular Formula | C₂₄H₂₄F₄N₄O₃ |
| Molecular Weight | 492.47 |
| Purity (Solid) | ≥98% (HPLC) |
| Recommended Solvent | DMSO (up to 100 mM) |
| Solid Storage | Store at -20°C |
Q2: How should I prepare and store a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) in high-purity, anhydrous DMSO.[6][7] For long-term stability, dispense the stock solution into single-use aliquots in tightly sealed vials and store them at -20°C or, preferably, -80°C.[8] This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.[1]
Q3: How many freeze-thaw cycles can a this compound DMSO solution tolerate?
A3: The tolerance for freeze-thaw cycles has not been specifically determined for this compound. As a best practice, repeated freeze-thaw cycles should be avoided.[1] It is strongly recommended to create small, single-use aliquots from a master stock solution to maintain compound integrity.
Q4: What factors can cause this compound to degrade in solution?
A4: Like many small molecules, this compound may be susceptible to several degradation pathways, including:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of metal ions.
-
Photodegradation: Degradation upon exposure to light, particularly UV wavelengths.[9][10]
Q5: Should I be concerned about the stability of this compound in my cell culture medium?
A5: Yes. The stability of this compound in aqueous cell culture media at 37°C is likely limited. It is recommended to add the compound to the medium immediately before starting the experiment. For longer experiments, the stability should be determined empirically, or the medium should be replaced with freshly prepared this compound solution at appropriate intervals.
Experimental Protocols
To ensure robust and reproducible results, it is critical to determine the stability of this compound under your specific experimental conditions. The following are outlines for key stability assessment experiments.
Protocol 1: Forced Degradation Study
A forced degradation study is designed to deliberately degrade the compound to identify potential degradation products and pathways.[4][5][11] This helps in developing a stability-indicating analytical method.
Objective: To identify the degradation pathways for this compound under various stress conditions.
Methodology:
-
Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Expose aliquots of the solution to the following stress conditions, aiming for 5-20% degradation[9]:
-
Acid Hydrolysis: Add 0.1 N HCl; incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH; incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂; store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Incubate at 60°C (in solution and as solid powder) for 48 hours.
-
Photostability: Expose to a calibrated light source (ICH Q1B guidelines) for a specified duration.
-
-
At appropriate time points, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms to an unstressed control to identify and quantify degradation products.
Protocol 2: Long-Term Stability Study in DMSO
Objective: To determine the shelf-life of this compound stock solutions in DMSO at different storage temperatures.
Methodology:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 50 mM).
-
Dispense the solution into multiple single-use aliquots in amber glass vials.
-
Store the aliquots under the following conditions:
-
-80°C (Control)
-
-20°C
-
4°C
-
Room Temperature (20-25°C)
-
-
At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.[12]
-
Analyze the samples for purity and concentration using a validated stability-indicating HPLC method.
-
Record any changes in physical appearance (e.g., color, clarity).
Illustrative Stability Data in DMSO (Hypothetical)
| Storage Temp. | Time Point | Purity (%) by HPLC | Observations |
| -80°C | 12 Months | 99.5% | Clear, colorless |
| -20°C | 12 Months | 98.9% | Clear, colorless |
| 4°C | 6 Months | 94.2% | Slight yellow tint |
| 25°C | 1 Month | 85.1% | Yellow solution |
Visualizations
Caption: Troubleshooting workflow for this compound solution stability issues.
Caption: Experimental workflow for a long-term stability study of this compound.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. rndsystems.com [rndsystems.com]
- 7. bio-techne.com [bio-techne.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. pharmtech.com [pharmtech.com]
- 10. formulationbio.com [formulationbio.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
Validation & Comparative
DHC-156 vs. Afatinib: A Comparative Guide to Brachyury Downmodulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DHC-156 and afatinib, focusing on their efficacy and mechanisms in the downmodulation of the brachyury protein, a key transcription factor in chordoma and other cancers.
Executive Summary
This compound is a novel, selective small molecule brachyury downmodulator developed through a structure-based drug design approach using afatinib as a template.[1] While both compounds effectively downmodulate brachyury, this compound demonstrates a more direct and selective mechanism of action, sparing the wild-type kinase activity that is a hallmark of afatinib.[2] This guide presents a comprehensive analysis of their comparative performance, supported by experimental data, to inform preclinical research and drug development efforts targeting brachyury-driven cancers.
Comparative Performance Data
The following tables summarize the quantitative data on the efficacy and selectivity of this compound and afatinib in downmodulating brachyury.
| Compound | DC50 (Brachyury Downmodulation) | DMax (Brachyury Downmodulation) | Cell Line | Reference |
| This compound | 4.1 µM | >99% at 10 µM | UM-Chor1 | [2] |
| Afatinib | 4.6 µM | >99% at 10 µM | UM-Chor1 | [2] |
Table 1: Comparative Potency in Brachyury Downmodulation. The half-maximal degradation concentration (DC50) and maximal degradation (DMax) values indicate that this compound is equipotent to afatinib in its ability to downmodulate brachyury protein levels in chordoma cells.
| Compound | Primary Target(s) | Kinase Inhibition Profile | Reference |
| This compound | Brachyury | Spares all wild-type kinases tested. Shows engagement with some EGFR mutants. | [2] |
| Afatinib | EGFR (ErbB family) | Irreversible inhibitor of EGFR, HER2, and ErbB4. Also targets up to 70 other kinases. | [2][3] |
Table 2: Target Selectivity and Kinase Inhibition Profile. this compound exhibits high selectivity for brachyury with minimal off-target kinase activity, a significant advantage over the broader kinase inhibition profile of afatinib.
Mechanisms of Action
This compound: Direct and Selective Brachyury Downmodulation
This compound was designed to directly target brachyury, eliminating the kinase-inhibitory effects of its parent molecule, afatinib.[1] It induces the post-translational downmodulation of brachyury, leading to an irreversible impairment of chordoma tumor cell growth.[2][4] The mechanism of this downmodulation is independent of the proteasome and lysosome pathways.[2] Furthermore, the initial post-translational downmodulation of brachyury by this compound also leads to a secondary, pre-translational suppressive effect on brachyury expression, as brachyury is known to autoregulate its own transcription.[2]
Afatinib: Dual-Action via EGFR Inhibition and Direct Brachyury Interaction
Afatinib is an FDA-approved kinase inhibitor that primarily targets the ErbB family of receptors, including EGFR.[3] In chordoma cells, which often exhibit high EGFR expression, afatinib's inhibition of the EGFR signaling pathway leads to the degradation of brachyury.[1][5] In addition to this indirect mechanism, recent studies have shown that afatinib can also directly and covalently bind to the brachyury protein.[2] However, its lack of selectivity, with effects on numerous other kinases, can contribute to off-target effects.[2]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of action of this compound and afatinib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene-quantification.de [gene-quantification.de]
- 4. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Afatinib Is a New Therapeutic Approach in Chordoma with a Unique Ability to Target EGFR and Brachyury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of DHC-156 and Other Brachyury Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Brachyury has emerged as a critical driver in chordoma and other cancers, making it a compelling target for therapeutic intervention. However, its nature as a transcription factor has historically rendered it "undruggable." The development of novel small molecule inhibitors is paving the way for new treatment strategies. This guide provides a comparative analysis of the efficacy of DHC-156, a novel Brachyury downmodulator, against other known Brachyury inhibitors, supported by experimental data and detailed methodologies.
Introduction to Brachyury Inhibition Strategies
Targeting Brachyury has been approached through various mechanisms. Direct inhibition aims to interfere with the protein's function, while indirect methods focus on upstream regulators or downstream effectors of the Brachyury signaling pathway. This guide will focus on small molecule inhibitors that lead to the downregulation or inhibition of Brachyury. The compounds discussed include:
-
This compound: A small molecule designed to directly bind to and induce the post-translational downmodulation of Brachyury.
-
Afatinib: An FDA-approved kinase inhibitor that was identified as a lead compound for the development of this compound, also shown to downmodulate Brachyury.
-
Transcriptional CDK Inhibitors (e.g., THZ1): A class of compounds that indirectly lead to the downregulation of Brachyury by inhibiting cyclin-dependent kinases involved in transcription.
Comparative Efficacy of Brachyury Inhibitors
The following table summarizes the quantitative data on the efficacy of this compound and other selected Brachyury inhibitors. The data is compiled from in vitro studies on chordoma cell lines.
| Inhibitor | Mechanism of Action | Target | Cell Line(s) | Efficacy Metric | Value | Reference(s) |
| This compound | Brachyury Downmodulator | Brachyury | UM-Chor1 | DC50 | 4.1 µM | [1] |
| Afatinib | Kinase Inhibitor / Brachyury Downmodulator | EGFR, Brachyury | UM-Chor1 | DC50 | 4.6 µM | [1] |
| U-CH1 | IC50 (proliferation) | 0.014 µM | [2] | |||
| UM-Chor1 | IC50 (proliferation) | 0.023 µM | [2] | |||
| THZ1 | Transcriptional CDK Inhibitor | CDK7, CDK12, CDK13 | Multiple Cancer Cell Lines | IC50 (proliferation) | <200 nM in 53% of lines | [3] |
| T-ALL cell lines | IC50 (proliferation) | Potent activity | [3] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Western Blotting for Brachyury Downmodulation
This protocol is used to determine the levels of Brachyury protein in cells following treatment with an inhibitor.
-
Cell Culture and Treatment:
-
Plate chordoma cells (e.g., UM-Chor1) at a suitable density in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the inhibitor (e.g., this compound, Afatinib) or DMSO (vehicle control) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Brachyury overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize Brachyury levels to a loading control (e.g., β-actin or GAPDH).
-
Cell Viability Assay
This protocol is used to assess the effect of inhibitors on cell proliferation and viability.
-
Cell Seeding:
-
Seed chordoma cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the inhibitor. Include a vehicle-only control (DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment (using MTT reagent):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is essential for the rational design and application of Brachyury inhibitors.
Brachyury Signaling Pathway in Chordoma
Brachyury is a key node in a complex signaling network that drives chordoma pathogenesis. Its expression is regulated by upstream signals, and it, in turn, controls a range of downstream targets involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT).
Caption: Brachyury signaling pathway in chordoma.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different Brachyury inhibitors.
Caption: Workflow for comparing Brachyury inhibitors.
Discussion and Future Directions
This compound represents a promising, targeted approach to Brachyury downmodulation. Its efficacy is comparable to that of its parent compound, Afatinib, in inducing Brachyury degradation.[1] A key advantage of this compound is its designed selectivity for Brachyury, which may translate to a more favorable safety profile compared to multi-kinase inhibitors like Afatinib.
Transcriptional CDK inhibitors such as THZ1 offer an alternative strategy by targeting the transcriptional machinery that Brachyury expression is dependent on.[3] While potent, the broad effects of inhibiting fundamental cellular processes like transcription warrant careful consideration of potential off-target effects and toxicities.
Future research should focus on head-to-head in vivo studies to compare the anti-tumor efficacy and safety profiles of these different classes of inhibitors. The development of more direct and selective small molecule inhibitors of Brachyury remains a high priority. Furthermore, exploring combination therapies that target both Brachyury and parallel survival pathways may offer a more robust and durable therapeutic response in chordoma and other Brachyury-driven cancers.
References
Validating DHC-156's Mechanism: A Comparative Guide to Brachyury Downmodulation
For Immediate Release
[City, State] – December 8, 2025 – A new comparative guide offers researchers, scientists, and drug development professionals an in-depth analysis of DHC-156, a novel brachyury downmodulator. This guide provides a comprehensive overview of the validation of this compound's mechanism through studies analogous to genetic knockouts, alongside a comparison with alternative therapeutic strategies targeting the brachyury transcription factor. The document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the associated signaling pathways.
This compound has been identified as a potent and selective downmodulator of brachyury, a key transcription factor implicated in chordoma and other cancers.[1] The validation of its on-target activity has been demonstrated through comparative studies with small interfering RNA (siRNA)-mediated knockdown of brachyury, which effectively mimics a genetic knockout at the cellular level. These studies confirm that the phenotypic effects of this compound are consistent with the loss of brachyury function.
Mechanism of Action and Validation
This compound induces the post-translational downmodulation of the brachyury protein.[2][3][4] The precise mechanism of this degradation is still under investigation but has been shown to be independent of the proteasome and lysosome pathways.[3][4] The development of this compound was a result of a structure-based drug design approach, originating from the multi-kinase inhibitor afatinib, which was also observed to modulate brachyury levels.[5]
Comparative Analysis with Alternative Brachyury Downmodulators
This compound offers a more targeted approach compared to other compounds that affect brachyury levels. The following table summarizes the key characteristics of this compound and its alternatives.
| Feature | This compound | Afatinib | Transcriptional CDK Inhibitors (e.g., THZ1) |
| Primary Target | Brachyury | EGFR and other kinases | CDK7/12/13, CDK9 |
| Mechanism of Brachyury Downmodulation | Post-translational | Indirect, via upstream signaling | Transcriptional suppression |
| Specificity | High for Brachyury | Low, multi-kinase inhibitor | Broad effects on transcription |
| Off-Target Effects | Minimal | EGFR inhibition-related toxicities | Widespread transcriptional changes |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental protocols are provided below.
Brachyury Knockdown using siRNA in Chordoma Cells
This protocol outlines the steps for transiently silencing the brachyury gene (TBXT) in chordoma cell lines, such as U-CH1, using siRNA.
Materials:
-
Chordoma cell line (e.g., U-CH1)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting brachyury (TBXT) and non-targeting control siRNA
-
6-well plates
-
Culture medium
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed chordoma cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 25 pmol of siRNA into 50 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM I medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume = 100 µL).
-
Incubate for 5 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 100 µL of the siRNA-lipid complex mixture to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Assess the efficiency of brachyury knockdown by Western blot or qRT-PCR.
Cell Viability (MTT) Assay
This protocol describes the measurement of cell viability in response to treatment with this compound or after siRNA-mediated knockdown of brachyury.
Materials:
-
Treated and control chordoma cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with siRNA as described above. Include appropriate vehicle-treated and untreated controls.
-
MTT Addition: After the desired incubation period (e.g., 0, 2, 4, and 6 days), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the control group.
Quantitative Data Summary
The following table presents a summary of the comparative effects of this compound and brachyury siRNA on the viability of CH-22 chordoma cells over a 6-day period.
| Treatment | Day 0 | Day 2 | Day 4 | Day 6 |
| Control (DMSO) | 100% | ~150% | ~250% | ~400% |
| siRNA-brachyury | 100% | ~100% | ~80% | ~60% |
| This compound (5 µM) | 100% | ~120% | ~100% | ~80% |
| This compound (10 µM) | 100% | ~100% | ~70% | ~50% |
Note: Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental designs, the following diagrams have been generated using Graphviz.
References
- 1. Brachyury Drug Discovery Initiative | Chordoma Foundation [chordomafoundation.org]
- 2. An integrated functional genomics approach identifies the regulatory network directed by brachyury (T) in chordoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brachyury-YAP Regulatory Axis Drives Stemness and Growth in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brachyury-YAP regulatory axis drives stemness and growth in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of chordoma cell line JHC7 and the identification of Brachyury as a novel molecular target: Laboratory investigation - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility of DHC-156 effects across different chordoma cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data on the effects of DHC-156, a novel brachyury downmodulator, across various chordoma cell lines. This compound was developed as a more selective derivative of afatinib, devoid of its kinase inhibition activity, to specifically target the oncogenic transcription factor brachyury, a key driver of chordoma.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate reproducible research in chordoma therapeutics.
Quantitative Data Summary
The following tables summarize the available data on the efficacy of this compound and other relevant compounds in different chordoma cell lines.
Table 1: Efficacy of this compound in Chordoma Cell Lines
| Cell Line | Compound | Readout | Value | Reference |
| UM-Chor1 | This compound | DC50 (Brachyury Degradation) | 4.1 µM | [1] |
| UM-Chor1 | This compound | DMax (Brachyury Degradation) | >99% at 10 µM | [1] |
| CH-22 | This compound | Brachyury Downmodulation | Post-translational | [1] |
| U-CH1 | This compound | Brachyury Reporter Assay | Reduction in GFP signal at 5 µM | [2] |
Table 2: Comparative Efficacy of Other Brachyury-Targeting Compounds in Chordoma Cell Lines
| Cell Line | Compound | Readout | IC50 Value | Reference |
| U-CH11R | HXR9 | Cell Viability | 29.59 µM ± 5.5 | [3] |
| U-CH11 | HXR9 | Cell Viability | 70.26 µM ± 17.2 | [3] |
| Recurrent Chordoma Lines (unmatched) | HXR9 | Cell Viability (mean) | 31.65 µM | [3] |
| Primary Chordoma Lines (unmatched) | HXR9 | Cell Viability (mean) | 43.91 µM | [3] |
| MUG-Chor1 | Cucurbitacin B | Cell Viability | 3.0 µM ± 0.85 µM | [4] |
| UM-Chor1 | Cucurbitacin B | Cell Viability | 5.1 µM ± 0.81 µM | [4] |
| U-CH1 | Cucurbitacin B | Cell Viability | 60.0 µM ± 4.3 µM | [4] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for assessing the effect of compounds like this compound on the viability of chordoma cell lines.
Materials:
-
Chordoma cell lines (e.g., U-CH1, CH-22, UM-Chor1)
-
Appropriate cell culture medium (e.g., IMDM:RPMI 4:1 for U-CH1)
-
Collagen I-coated, opaque-walled 96-well plates
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture chordoma cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into collagen I-coated, opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values using appropriate software (e.g., GraphPad Prism).
-
Western Blot for Brachyury Detection
This protocol outlines the steps for detecting brachyury protein levels in chordoma cells following treatment with this compound.
Materials:
-
Chordoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Brachyury
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat chordoma cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Brachyury antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze band intensities using appropriate software (e.g., ImageJ). A band for brachyury is expected at approximately 49 kDa.[5]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in chordoma cells.
Caption: Brachyury downstream signaling pathways in chordoma.
Caption: Experimental workflow for evaluating this compound effects.
References
- 1. bio-techne.com [bio-techne.com]
- 2. d13ejobncp4kjx.cloudfront.net [d13ejobncp4kjx.cloudfront.net]
- 3. Molecular features and vulnerabilities of recurrent chordomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B Exhibits Antitumor Effects on Chordoma Cells via Disruption of Brachyury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
assessing the specificity of DHC-156 for brachyury over other transcription factors
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of DHC-156's performance against the transcription factor Brachyury and potential off-target effects, supported by available experimental data.
This compound has been developed as a selective small molecule downmodulator of the transcription factor Brachyury, a key driver in chordoma and other cancers. This guide provides a comprehensive assessment of its specificity, drawing from published data to compare its on-target potency with its activity against other potential targets. Detailed experimental methodologies are provided to allow for replication and further investigation.
Executive Summary
This compound was engineered from the FDA-approved kinase inhibitor afatinib with the goal of eliminating off-target kinase activity while retaining potent Brachyury downmodulation.[1][2] Experimental data demonstrates that this compound effectively downmodulates Brachyury with a half-maximal degradation concentration (DC50) in the low micromolar range.[1] To assess its specificity, this compound was profiled against a broad panel of kinases, revealing a significant improvement in selectivity compared to its parent compound, afatinib. However, it is important to note that at higher concentrations, this compound has been observed to induce cellular effects that may be independent of its action on Brachyury, suggesting the presence of other off-target interactions.[1] Currently, there is a lack of publicly available data directly comparing the activity of this compound against other transcription factors, particularly those within the T-box family to which Brachyury belongs.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound in comparison to the parent compound afatinib.
| Compound | Target | Assay Type | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| This compound | Brachyury | Western Blot | UM-Chor1 | 4.1 | >99 | [1] |
| Afatinib | Brachyury | Western Blot | UM-Chor1 | 4.6 | >99 | [1] |
Table 1: On-Target Potency of this compound and Afatinib. This table shows the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of Brachyury protein after 24-hour treatment with this compound or afatinib in the UM-Chor1 chordoma cell line.
| Compound | Assay Type | Number of Kinases Tested | Kinases with >90% Inhibition at 10 µM | Reference |
| This compound | KINOMEscan™ | >480 | None | [1] |
| Afatinib | KINOMEscan™ | >480 | Multiple (including EGFR, HER2, etc.) | [1] |
Table 2: Kinase Specificity Profile of this compound and Afatinib. This table summarizes the results of a comprehensive kinase panel screen. This compound shows a marked lack of off-target kinase activity compared to afatinib.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Brachyury Downmodulation
This protocol is used to quantify the levels of Brachyury protein in chordoma cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture UM-Chor1 or CH-22 chordoma cells in their recommended growth medium.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 24 hours.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Brachyury overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the Brachyury signal to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for Brachyury Localization
This protocol is used to visualize the subcellular localization of Brachyury in chordoma cells after this compound treatment.
1. Cell Culture and Treatment:
-
Seed CH-22 cells on glass coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with this compound (e.g., 10 µM) or DMSO for 24 hours.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Blocking and Staining:
-
Wash the cells three times with PBS.
-
Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against Brachyury diluted in 1% BSA in PBS overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
4. Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
5. Imaging:
-
Visualize the cells using a fluorescence microscope.
Cell Viability Assay
This protocol is used to assess the effect of this compound on the viability of chordoma cells.
1. Cell Seeding:
-
Seed chordoma cells (e.g., CH-22) in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO control.
3. Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours).
4. Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the assessment of this compound.
Caption: Development pathway of this compound from afatinib.
Caption: Experimental workflow for assessing this compound specificity.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against Brachyury. Its design successfully eliminated the off-target kinase activity inherent in its parent compound, afatinib, demonstrating high specificity in this regard. The available data confirms its potent on-target activity in downmodulating Brachyury in chordoma cell lines. However, the observation of potential off-target effects at higher concentrations highlights the need for further investigation into its broader selectivity profile. A critical next step in the comprehensive assessment of this compound will be to evaluate its activity against a panel of other transcription factors, particularly those with structural homology to Brachyury. Such data will provide a more complete understanding of its specificity and will be invaluable for its continued development as a therapeutic agent.
References
Comparative Analysis: DHC-156, a Targeted Brachyury Downmodulator, and its Parent Compound, the Kinase Inhibitor Afatinib
A detailed guide for researchers, scientists, and drug development professionals on the evolution of a targeted therapy, from a pan-kinase inhibitor to a selective transcription factor downmodulator.
This guide provides a comprehensive comparative analysis of DHC-156 and its parent compound, afatinib. Afatinib is an established second-generation irreversible inhibitor of the ErbB family of receptor tyrosine kinases, widely used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. This compound represents a strategic evolution of the afatinib scaffold, meticulously engineered to eliminate kinase inhibitory activity and repurposed as a first-in-class downmodulator of the transcription factor brachyury, a key driver in chordoma and other cancers.
This analysis delves into their distinct mechanisms of action, target selectivity, and cellular effects, supported by quantitative experimental data. Detailed protocols for the key assays are provided to enable researchers to replicate and build upon these findings.
From Kinase Inhibition to Transcription Factor Modulation: A Divergence in Therapeutic Strategy
Afatinib functions as a potent, irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and ErbB4 (HER4).[1][2] Its covalent binding to the kinase domain of these receptors leads to the downregulation of ErbB signaling, thereby inhibiting the proliferation of cancer cells that are dependent on these pathways.[2]
In contrast, this compound was developed through a structure-based drug design approach using afatinib as a starting point. The primary objective was to eliminate the EGFR and other kinase-inhibitory activities of the parent molecule while optimizing its newly discovered ability to downmodulate the transcription factor brachyury.[3] Brachyury is a critical driver of chordoma, a rare bone cancer, and is implicated in promoting epithelial-to-mesenchymal transition (EMT) and metastasis in several common cancers. This compound achieves this through a novel mechanism of post-translational downmodulation that is independent of the proteasome and lysosome degradation pathways.[3]
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative data for this compound and afatinib, highlighting their distinct pharmacological profiles.
| Compound | Target | Assay | IC50 / DC50 | Reference |
| This compound | Brachyury | Western Blot (UM-Chor1 cells) | DC50 = 4.1 µM | [1][2] |
| Afatinib | Brachyury | Western Blot (UM-Chor1 cells) | DC50 ≈ 4 µM | [3][4] |
| Afatinib | EGFR (Wild-Type) | Kinase Assay | IC50 = 0.5 nM | [5] |
| Afatinib | HER2 | Kinase Assay | IC50 = 14 nM | [5] |
| Afatinib | HER4 | Kinase Assay | IC50 = 1 nM | [5] |
| This compound | EGFR (Wild-Type) | Kinase Assay | No significant inhibition | [3] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.
Target Selectivity Profile
A critical aspect of this compound's development was the elimination of the kinase inhibitory activity inherent in its parent compound, afatinib. This was achieved through chemical modifications that disrupt the molecule's ability to bind to the ATP pocket of kinases.
This compound: Kinome scan data reveals that this compound is remarkably selective, showing no significant inhibition of a wide panel of wild-type kinases. This demonstrates the successful decoupling of the brachyury downmodulation activity from the original kinase-inhibiting scaffold.
Afatinib: Afatinib, as a pan-ErbB inhibitor, displays high potency against EGFR, HER2, and HER4. A broader kinome scan reveals its activity against other kinases, which may contribute to both its therapeutic efficacy and its side-effect profile.
| Kinase | Afatinib (% of Control @ 1 µM) |
| EGFR | 0 |
| ERBB2 (HER2) | 0 |
| ERBB4 (HER4) | 0.4 |
| BLK | 0.5 |
| BTK | 1.5 |
| LCK | 2.5 |
| SRC | 3 |
| YES1 | 3.5 |
| FGR | 4 |
| HCK | 4.5 |
% of Control: A lower percentage indicates stronger binding/inhibition. Data from KINOMEscan.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Brachyury Downmodulation in Chordoma Cells
Objective: To quantify the downmodulation of brachyury protein levels in chordoma cells following treatment with this compound or afatinib.
Materials:
-
Chordoma cell lines (e.g., U-CH1, UM-Chor1)
-
Cell culture medium and supplements
-
This compound and Afatinib
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Brachyury monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed chordoma cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or afatinib for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-brachyury antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the DC50 value by plotting the percentage of brachyury remaining against the drug concentration.
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of this compound and afatinib on the viability of chordoma cells.
Materials:
-
Chordoma cell lines
-
96-well plates
-
Cell culture medium
-
This compound and Afatinib
-
MTS reagent
Protocol:
-
Cell Seeding: Seed chordoma cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or afatinib for a specified duration (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a non-linear regression analysis.
EGFR Kinase Inhibition Assay (LanthaScreen™ Assay)
Objective: To determine the in vitro inhibitory activity of afatinib and this compound against EGFR kinase.
Materials:
-
Recombinant EGFR kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen™ Tb-anti-pTyr antibody
-
Assay buffer
-
Afatinib and this compound
-
384-well plates
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (afatinib and this compound). Prepare a solution containing the EGFR kinase and the fluorescein-labeled substrate.
-
Kinase Reaction: In a 384-well plate, add the test compounds, followed by the kinase/substrate mixture. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing the terbium-labeled anti-phosphotyrosine antibody and EDTA. Incubate for at least 30 minutes to allow for antibody binding.
-
TR-FRET Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for terbium and fluorescein).
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 values.
Visualizing the Molecular Pathways and Experimental Designs
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Afatinib's mechanism of action on the ErbB signaling pathway.
Caption: this compound's mechanism of action on brachyury.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The comparative analysis of this compound and its parent compound, afatinib, exemplifies a successful drug discovery strategy of repurposing and optimizing a known chemical scaffold for a novel biological target. Afatinib remains a clinically important inhibitor of the ErbB family of kinases for the treatment of specific cancers. This compound, by shedding its kinase inhibitory activity, has emerged as a highly selective and potent downmodulator of the transcription factor brachyury, offering a promising new therapeutic avenue for chordoma and potentially other brachyury-driven malignancies. This guide provides the foundational data and methodologies for researchers to further explore the therapeutic potential of these and similar targeted agents.
References
- 1. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Aberrant expression of the embryonic transcription factor brachyury in human tumors detected with a novel rabbit monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of DHC-156's Effect on Chordoma Cell Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound DHC-156 with other therapeutic alternatives for the treatment of chordoma, a rare bone cancer of the skull base and spine. The information presented is based on publicly available preclinical data.
Executive Summary
Chordoma is a challenging malignancy with limited therapeutic options. The transcription factor brachyury is a key driver of chordoma cell growth and a prime target for novel therapies. This compound is a small molecule designed to downmodulate brachyury. Preclinical evidence indicates that this compound potently reduces brachyury levels and impairs chordoma cell viability. This guide compares the efficacy of this compound with other targeted therapies, including EGFR inhibitors and CDK inhibitors, based on available in vitro data.
Data Presentation: Comparative Efficacy of Anti-Chordoma Compounds
The following tables summarize the in vitro efficacy of this compound and alternative therapeutic agents against various chordoma cell lines. Direct comparison is facilitated by focusing on commonly used cell lines and standardized metrics where available.
Table 1: Efficacy of this compound on Chordoma Cells
| Compound | Target | Cell Line | Metric | Value | Reference |
| This compound | Brachyury | UM-Chor1 | DC50 (Brachyury Downmodulation) | 4.1 µM | [1] |
| This compound | Brachyury | CH-22 | Cell Viability Reduction (at 5 µM) | Significant after 4 days | [2] |
| This compound | Brachyury | CH-22 | Cell Viability Reduction (at 10 µM) | Significant after 2 days | [2] |
Table 2: Comparative Efficacy of Alternative Agents on Chordoma Cell Lines
| Compound | Target | Cell Line | IC50 (Cell Viability) | Reference |
| Afatinib | EGFR, Brachyury | U-CH1 | 0.014 µM | [3] |
| Afatinib | EGFR, Brachyury | UM-Chor1 | 0.023 µM | [3] |
| Palbociclib | CDK4/6 | N/A (effective in CDKN2A deficient lines) | N/A | [4][5] |
| THZ1 | CDK7 | U-CH22 | IC50 (TBXT mRNA reduction): 878.4 nM | [6] |
| Dinaciclib | CDK1/2/5/9 | U-CH22 | IC50 (TBXT mRNA reduction): 32.0 nM | [6] |
| LDC000067 | CDK9 | U-CH2 | 2.211 µM | [7] |
| LDC000067 | CDK9 | CH22 | 1.354 µM | [7] |
| AZD2014 | mTOR | U-CH1 | 0.35 µM | [3] |
| AZD2014 | mTOR | U-CH2 | 0.61 µM | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. DC50 refers to the concentration for 50% of maximal downmodulation of the target protein.
Experimental Protocols
The data presented in this guide are derived from various in vitro studies. The following are generalized experimental protocols commonly employed in the assessment of anti-chordoma agents.
Cell Culture
Chordoma cell lines (e.g., U-CH1, UM-Chor1, CH-22) are cultured in appropriate media, such as a 4:1 mixture of IMDM and RPMI 1640, supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and GlutaMAX. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
Cell Viability Assays (e.g., MTT Assay)
-
Seeding: Chordoma cells are seeded in 96-well plates at a density of approximately 4 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 2, 4, 6 days).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Brachyury Downmodulation
-
Cell Lysis: Chordoma cells are treated with the test compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for brachyury, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the brachyury band is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the extent of protein downmodulation. The DC50 is calculated from a dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound post-translationally downmodulates the transcription factor brachyury, inhibiting oncogenic gene expression and subsequent chordoma cell growth.
Caption: A generalized workflow for assessing the effect of therapeutic compounds on chordoma cell viability using the MTT assay.
Caption: An overview of key therapeutic targets in chordoma and their corresponding inhibitors discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of Novel Chordoma Cell Systems and Their Targeting by Pharmocological Inhibitors of the CDK4/6 Cell-Cycle Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of CDK Inhibitors on TBXT Expression in Chordoma Cell Lines Including the First Stable Cell Line of a High-Grade Chordoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Translational Potential of DHC-156 Compared to Existing Therapies for Chordoma
A Comparative Guide for Researchers and Drug Development Professionals
Chordoma, a rare bone cancer arising from notochordal remnants, presents a significant therapeutic challenge due to its resistance to conventional chemotherapy and high recurrence rates. The transcription factor brachyury is a key driver of chordoma, making it a prime therapeutic target. This guide provides a comprehensive evaluation of DHC-156, a novel brachyury downmodulator, and compares its translational potential with existing therapeutic strategies for chordoma, with a focus on afatinib, an EGFR inhibitor that has shown clinical activity.
Executive Summary
This compound is a potent and selective downmodulator of the transcription factor brachyury, a critical driver of chordoma.[1][2] Developed as an analog of the multi-kinase inhibitor afatinib, this compound demonstrates equipotent brachyury downregulation with a significantly improved selectivity profile, sparing wild-type kinases.[1] Preclinical data suggest that this compound induces irreversible impairment of chordoma cell growth by post-translationally downregulating brachyury. While clinical data for this compound is not yet available, a phase 2 clinical trial of afatinib in chordoma has demonstrated meaningful clinical activity, providing a benchmark for the potential of brachyury-targeting agents. This guide will delve into the comparative efficacy, mechanism of action, and experimental data supporting the translational potential of this compound.
Data Presentation: this compound vs. Existing Therapies
The following tables summarize the available quantitative data for this compound and relevant comparators.
Table 1: In Vitro Efficacy of this compound and Afatinib in Chordoma Cell Lines
| Compound | Target | Cell Line | DC50 (µM) | DMax (%) | Reference |
| This compound | Brachyury | UM-Chor1 | 4.1 | >99 | [2] |
| Afatinib | EGFR, HER2, HER4, Brachyury | UM-Chor1 | Not explicitly stated, but equipotent to this compound | Not explicitly stated, but equipotent to this compound | [1][3] |
DC50: Concentration for 50% of maximal degradation; DMax: Maximum degradation.
Table 2: Kinase Selectivity Profile of this compound vs. Afatinib
| Compound | Primary Targets | Off-Target Kinases Inhibited (≥65% displacement at 10 µM) | Reference |
| This compound | Brachyury | None (out of 480 kinases screened) | [1] |
| Afatinib | EGFR, HER2, HER4 | ~70 kinases | [1] |
Table 3: Clinical Efficacy of Afatinib in Advanced Chordoma (Phase 2, NCT03083678)
| Cohort | Progression-Free Survival (PFS) Rate | Median PFS | Objective Response Rate (ORR) | Reference |
| First-line treatment (n=30) | 40.0% at 12 months | 9.1 months | 13% (Partial Response) | [4][5][6] |
| Later-line treatment (n=13) | 38.5% at 9 months | 7.1 months | Not reported | [4][5][6] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effect by directly targeting and downregulating the brachyury protein. Brachyury is a transcription factor that plays a crucial role in notochord development and is aberrantly expressed in chordoma, where it drives tumor cell proliferation and survival.
This compound induces the post-translational downregulation of brachyury, leading to an irreversible impairment of chordoma tumor cell growth.[1][2] The precise mechanism of this downregulation is independent of the proteasome and lysosome pathways.[2] Downregulation of brachyury disrupts its autoregulatory loop and the expression of its target genes, which are involved in critical cellular processes.
In contrast, afatinib's mechanism in chordoma is twofold. As an irreversible inhibitor of the ErbB family of receptors (EGFR, HER2, HER4), it blocks downstream signaling pathways involved in cell growth and proliferation.[7] Additionally, afatinib has been shown to promote the degradation of both EGFR and brachyury.[7] The broader kinase inhibition profile of afatinib, however, may contribute to off-target effects.
Caption: Simplified signaling pathway of brachyury in chordoma and points of intervention for this compound and afatinib.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of this compound.
1. Western Blotting for Brachyury Downregulation
-
Objective: To quantify the levels of brachyury protein in chordoma cells following treatment with this compound or afatinib.
-
Cell Culture: Chordoma cell lines (e.g., UM-Chor1, CH-22) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound, afatinib, or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against brachyury, followed by incubation with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Caption: Experimental workflow for Western blot analysis of brachyury protein levels.
2. Cell Viability Assay
-
Objective: To assess the effect of this compound on the proliferation and viability of chordoma cells.
-
Cell Seeding: Chordoma cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or control compounds.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours).
-
Assay: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle-treated control to determine the percentage of cell viability. IC50 values (the concentration of a drug that gives half-maximal inhibitory response) are calculated using non-linear regression analysis.
3. In Vivo Xenograft Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Human chordoma cells or patient-derived xenograft (PDX) fragments are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a chordoma xenograft model.
Translational Potential and Future Directions
The preclinical profile of this compound presents a compelling case for its translational potential as a novel therapeutic for chordoma. Its high potency and selectivity for brachyury, a genetically validated driver of the disease, suggest a potentially wider therapeutic window compared to less selective agents like afatinib.
Key advantages of this compound include:
-
Targeted Mechanism: Directly targets the core oncogenic driver of chordoma.
-
High Selectivity: Minimal off-target kinase activity, which may translate to a better safety profile.
-
Irreversible Growth Inhibition: Preclinical data indicates a lasting effect on chordoma cells.
Challenges and future research priorities include:
-
In Vivo Efficacy: Head-to-head in vivo studies comparing this compound with afatinib and other emerging therapies are needed to establish its relative efficacy.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies are required to determine its drug-like properties and safety profile before clinical translation.
-
Biomarker Development: Identifying biomarkers of response to this compound will be crucial for patient selection in future clinical trials.
References
- 1. Development of a Small Molecule Downmodulator for the Transcription Factor Brachyury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Chordoma Foundation | Phase 2 afatinib results and other chordoma… [chordomafoundation.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Afatinib Is a New Therapeutic Approach in Chordoma with a Unique Ability to Target EGFR and Brachyury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DHC-156: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of DHC-156, a brachyury down modulator. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is critical for personnel safety and environmental compliance.
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the chemical's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Chemical Name | (E)-4-(Dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxy-7-isoquinolyl]but-2-enamide | [1] |
| Molecular Formula | C₂₄H₂₄F₄N₄O₃ | [1] |
| Molecular Weight | 492.47 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the step-by-step methodology for the safe disposal of this compound, including unused product, contaminated materials, and dilute solutions.
2.1. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
2.2. Waste Segregation and Collection
-
Identify Waste Streams: this compound waste should be segregated into the following streams:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the chemical.
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental dilutions, and rinsate from cleaning contaminated glassware. Note that this compound is soluble in DMSO.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".
-
The label must include the full chemical name: "(E)-4-(Dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxy-7-isoquinolyl]but-2-enamide (this compound)". Abbreviations should not be used.
-
Indicate the major components and their approximate percentages (e.g., "this compound in DMSO, <1%").
-
Include the contact information of the principal investigator and the date the waste was first added to the container.
-
-
Waste Accumulation:
-
Collect solid waste in a designated, leak-proof container with a secure lid.
-
Collect liquid waste in a compatible, shatter-resistant container with a screw-top cap. If the waste contains organic solvents like DMSO, use a chemically resistant container.
-
Collect sharps waste in a designated sharps container.
-
2.3. Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove the majority of the this compound residue. Collect this rinsate as hazardous liquid waste.
-
Secondary Wash: Wash the rinsed glassware and equipment with soap and water.
-
Surface Decontamination: In the event of a spill, decontaminate the affected surface with a suitable laboratory cleaner. All materials used for spill cleanup (e.g., absorbent pads, wipes) must be disposed of as solid hazardous waste.
2.4. Final Disposal
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's specific procedures for waste pickup and removal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory personnel. As the hazards of this compound are not fully characterized, it should be handled with caution. Always consult the Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific safety and disposal protocols before handling or disposing of this chemical. All our products are intended for research use only and are not for human, drug, food, cosmetic, agricultural, or domestic use.[2]
References
Personal protective equipment for handling DHC-156
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DHC-156. The following procedures are based on the assumption that this compound is a potent, hazardous chemical compound and should be handled with extreme caution in a controlled laboratory setting.
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to hazardous materials like this compound. All personnel must be trained in the proper use and disposal of PPE.[1][2][3]
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Item | Specifications |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Required for handling powdered this compound outside of a containment system.[4][5] |
| N95 or higher rated respirator | May be suitable for handling solutions in a certified chemical fume hood, pending a risk assessment.[1] | |
| Hand Protection | Double-gloving with nitrile gloves | Inner glove tucked under the lab coat cuff, outer glove covering the cuff. Change outer glove frequently. |
| Body Protection | Disposable, long-sleeved, solid-front gown | Must close in the back and have tight-fitting cuffs.[1] Consider coveralls ("bunny suits") for full body protection.[1] |
| Eye Protection | Chemical splash goggles or a face shield | To be worn at all times when handling this compound in liquid or powder form.[1] |
| Foot Protection | Disposable shoe covers | Worn over closed-toe shoes.[1] |
II. Operational Plan for Handling this compound
A systematic approach is essential for safely handling this compound. The following step-by-step protocol should be followed:
-
Preparation :
-
Handling :
-
Always handle this compound in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[8]
-
When weighing powdered this compound, use a containment system to prevent dust generation.
-
Use dedicated labware and equipment for handling this compound.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
III. Disposal Plan
Proper disposal of this compound and all associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[9]
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, gowns, pipette tips) must be collected in a designated, labeled hazardous waste container.[10]
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[11]
-
Do not mix incompatible waste streams.[10]
-
-
Waste Storage :
-
Waste Disposal :
IV. Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
-
Spill Response :
-
Minor Spill : If you are trained and it is safe to do so, contain the spill using a chemical spill kit.[6][12] Alert others in the area.[7]
-
Major Spill : Evacuate the area immediately and alert others.[6][7] Close the doors to the affected area. Contact your institution's emergency response team or EHS.[6]
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek immediate medical attention.
-
Eye Contact : Flush eyes with water for at least 15 minutes using an eyewash station. Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. Seek medical attention.
-
Ingestion : Seek immediate medical attention. Consult the SDS for specific first aid measures.[13]
-
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 3. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 7. Emergency: Chemical Spill | Compliance and Risk Management [kent.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
